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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (Z)-1-Chloro-4-(2-nitrov...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (Z)-1-Chloro-4-(2-nitrovinyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis of the target compound via a Henry condensation reaction and offers a thorough interpretation of its characteristic NMR spectra. The causality behind experimental choices and spectral assignments is elucidated to provide field-proven insights. All data is presented with in-text citations to authoritative sources and is supported by detailed experimental protocols and visual diagrams to ensure scientific integrity and practical applicability.

Introduction

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is a substituted β-nitrostyrene, a class of compounds of significant interest in medicinal chemistry and organic synthesis.[1] The unique electronic architecture of nitrostyrenes, characterized by a potent electron-withdrawing nitro group conjugated with a phenyl ring through an ethylenic bridge, renders them versatile synthetic intermediates and scaffolds for biologically active molecules.[2] The stereochemistry of the vinyl group, whether (E) or (Z), profoundly influences the compound's reactivity and potential biological activity.[3] Accurate structural elucidation is therefore paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide focuses specifically on the (Z)-isomer, providing a detailed roadmap for its synthesis and unambiguous characterization using ¹H and ¹³C NMR spectroscopy.

Synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene via the Henry Reaction

The most common and effective method for the synthesis of β-nitrostyrenes is the Henry "nitro-aldol" reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[1] In the synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene, 4-chlorobenzaldehyde is reacted with nitromethane. The choice of catalyst and reaction conditions can influence the stereochemical outcome, often yielding a mixture of (E) and (Z) isomers.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-chloro-4-(2-nitrovinyl)benzene, which typically yields the more thermodynamically stable (E)-isomer as the major product. Isolation of the (Z)-isomer may require careful chromatographic separation.

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of glacial acetic acid, add nitromethane (6.9 equivalents).

  • Add 4-chlorobenzaldehyde (1 equivalent) to the mixture.

  • Reflux the mixture for six hours at 100 °C.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.[1]

  • The crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel to isolate the (Z)-isomer.

Mechanistic Insights and Rationale

The Henry reaction is initiated by the deprotonation of nitromethane by a base (in this case, acetate from ammonium acetate) to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting nitro-aldol adduct subsequently undergoes dehydration, promoted by the acidic medium and heat, to yield the conjugated nitroalkene. The formation of the more stable (E)-isomer is generally favored due to reduced steric hindrance.

NMR Spectral Analysis

NMR spectroscopy is indispensable for distinguishing between the (Z) and (E) isomers of 1-chloro-4-(2-nitrovinyl)benzene. The key distinguishing feature is the coupling constant (J-value) between the two vinylic protons. For the (Z)-isomer (cis configuration), the coupling constant is typically smaller (around 8-12 Hz) compared to the (E)-isomer (trans configuration), which exhibits a larger coupling constant (around 13-18 Hz).

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of (Z)-1-Chloro-4-(2-nitrovinyl)benzene are numbered as shown in the following diagram.

Caption: Molecular structure of (Z)-1-Chloro-4-(2-nitrovinyl)benzene with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of (Z)-1-Chloro-4-(2-nitrovinyl)benzene is characterized by signals in the aromatic and vinylic regions. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups. Vinylic protons in conjugated nitroalkenes are typically deshielded and appear in the range of 6.5-8.5 ppm.[4][5]

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-7~7.2-7.5d~8-12Vinylic proton cis to the aromatic ring. Deshielded by the nitro group and the aromatic ring.
H-8~6.8-7.2d~8-12Vinylic proton cis to the nitro group. Its chemical shift is influenced by the anisotropic effect of the aromatic ring.
H-2, H-6~7.4-7.6d~8.5Aromatic protons ortho to the chloro group. Appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5~7.3-7.5d~8.5Aromatic protons meta to the chloro group. Appear as a doublet due to coupling with H-2 and H-6.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration. The values presented are typical ranges based on related structures.[6] For the corresponding (E)-isomer, the vinylic protons appear at approximately 7.56 ppm and 7.94 ppm with a larger coupling constant of around 13.7 Hz.[7][8]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Carbon(s) Chemical Shift (δ, ppm) Assignment Rationale
C-1~130-132Quaternary aromatic carbon attached to the vinyl group. Its chemical shift is influenced by the conjugation.
C-2, C-6~129-131Aromatic carbons ortho to the chloro group.
C-3, C-5~128-130Aromatic carbons meta to the chloro group.
C-4~137-139Aromatic carbon attached to the electronegative chlorine atom.
C-7~135-138Vinylic carbon attached to the aromatic ring.
C-8~138-141Vinylic carbon attached to the electron-withdrawing nitro group, leading to a downfield shift.

Note: The assignments are based on general principles of ¹³C NMR spectroscopy and data for similar compounds.[7][9] The electron-withdrawing nitro group causes a significant downfield shift for the C-8 carbon.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene and a comprehensive analysis of its ¹H and ¹³C NMR spectra. The key to distinguishing the (Z)-isomer from its (E) counterpart lies in the smaller coupling constant between the vinylic protons in the ¹H NMR spectrum. The provided spectral data and assignments, grounded in established spectroscopic principles and supported by literature precedents, offer a reliable reference for researchers in the fields of organic synthesis and medicinal chemistry. The careful application of these analytical techniques is crucial for the unambiguous structural determination of this and related compounds, ensuring the integrity and reproducibility of scientific research.

References

  • Scribd. (n.d.). 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). BMRB entry bmse001029 - 4-chlorobenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • Supporting Information. (n.d.). Copper Nitrate-Mediated Regio- and Stereoselective Difunctionalization of Alkynes: A Direct Approach to α-Chloro-β-nitroolefins. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). DNDMH-Mediated Direct Nitration of Aryl Alkenes. Retrieved from [Link]

  • Fiveable. (2025, August 15). Vinylic Protons: Organic Chemistry Study Guide. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic absorption spectra of β-nitrostyrene (A),... | Download Scientific Diagram. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S20: 13 C NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved from [Link]

  • Unknown Source. (n.d.). 共鳴周波数 測定領域 A-1) 13C NMR の特徴. Retrieved from [Link]

  • Unknown Source. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. Retrieved from [Link]

Sources

Exploratory

Toxicity Profile and MSDS Safety Data for (Z)-1-Chloro-4-(2-nitrovinyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (Z)-1-Chloro-4-(2-nitrovinyl)benzene (p-chloronitrostyrene) is a substituted nitrostyrene of significant interest in or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-Chloro-4-(2-nitrovinyl)benzene (p-chloronitrostyrene) is a substituted nitrostyrene of significant interest in organic synthesis and medicinal chemistry, serving as a versatile intermediate and a potential biological agent.[1] Its structure, featuring an electron-withdrawing nitro group and a halogenated aromatic ring, imparts a unique reactivity profile that is both synthetically useful and toxicologically relevant. The α,β-unsaturated nitroalkene moiety makes the molecule susceptible to Michael addition reactions, a primary mechanism for its biological activity and associated hazards.[1] Due to a lack of comprehensive, compound-specific toxicological data, this guide employs a scientifically grounded read-across approach. We will analyze data from structurally related analogues, such as β-nitrostyrene, 1-chloro-4-nitrobenzene (a potential precursor), and the broader class of α,β-unsaturated nitro compounds, to construct a reliable toxicity profile and provide robust safety recommendations. This document is intended to equip researchers and drug development professionals with the critical knowledge required to handle (Z)-1-Chloro-4-(2-nitrovinyl)benzene safely and effectively.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling and application. (Z)-1-Chloro-4-(2-nitrovinyl)benzene is a solid at room temperature, with properties largely dictated by its aromatic system and polar nitro group.

PropertyValueReference
Chemical Name (Z)-1-Chloro-4-(2-nitrovinyl)benzene[2]
Synonyms p-Chloro-β-nitrostyrene, 4-Chloro-β-nitrostyrene[2]
CAS Number 706-07-0[2]
Molecular Formula C₈H₆ClNO₂[2]
Molecular Weight 183.59 g/mol [2]
Appearance Light yellowish crystalline solid[3]
Melting Point 112-116 °C[2][3]
Boiling Point 299 °C at 760 mmHg[2]
Density 1.324 g/cm³[2]
Solubility Expected to have low solubility in water but be soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[4]

Synthesis, Reactivity, and Mechanistic Insights

General Synthesis via the Henry Reaction

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is commonly synthesized via the Henry (or nitroaldol) reaction. This involves the base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane.[1] Understanding this synthesis is crucial for anticipating potential impurities in prepared samples, such as unreacted starting materials or side-products.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Chlorobenzaldehyde P1 Condensation (Henry Reaction) R1->P1 R2 Nitromethane R2->P1 C1 Base Catalyst (e.g., Ammonium Acetate) C1->P1 catalyzes C2 Acetic Acid (Solvent) C2->P1 C3 Reflux (Heat) C3->P1 P2 Dehydration P1->P2 Product (Z)-1-Chloro-4-(2-nitrovinyl)benzene P2->Product

Caption: General workflow for the synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

Core Reactivity: The Key to Utility and Toxicity

The toxicological profile of this compound is intrinsically linked to its chemical reactivity. Two features dominate its interactions with biological systems:

  • Electrophilic Vinyl Group : The potent electron-withdrawing effect of the nitro group makes the β-carbon of the vinyl moiety highly electrophilic. This renders the molecule susceptible to Michael-type addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and enzymes.[1][5] This covalent modification can disrupt protein function, leading to cytotoxicity.

  • Nitroaromatic Moiety : The nitro group can undergo metabolic reduction by cellular nitroreductases to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[6][7] These intermediates can form covalent adducts with DNA, leading to genotoxicity, and can participate in redox cycling to generate reactive oxygen species (ROS), causing oxidative stress.[7]

G cluster_compound (Z)-1-Chloro-4-(2-nitrovinyl)benzene cluster_mechanisms Mechanisms of Toxicity cluster_targets Biological Consequences C C₈H₆ClNO₂ M1 Michael Addition (Electrophilic Vinyl Group) C->M1 reacts via M2 Metabolic Activation (Nitro Group Reduction) C->M2 undergoes T1 Protein Dysfunction (Enzyme Inactivation) M1->T1 leads to T2 DNA Adducts & ROS Generation M2->T2 leads to

Caption: Dual mechanisms contributing to the toxicity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

Toxicological Profile

Acute Toxicity
  • Irritation : Vapors and solid dust of nitrostyrene compounds are known to be highly irritating to the eyes, skin, and respiratory tract.[8] Direct contact can cause a burning sensation, and inhalation may lead to coughing, wheezing, and laryngitis.[9] Many nitrostyrenes are also lachrymators (tear-inducing agents).[10] Based on these properties of the chemical class, (Z)-1-Chloro-4-(2-nitrovinyl)benzene should be handled as a severe irritant.

Genotoxicity, Mutagenicity, and Carcinogenicity

This is an area of significant concern for nitroaromatic compounds.

  • Mutagenicity : Studies on related α,β-unsaturated nitro compounds have shown clear mutagenic activity in bacterial assays like the Ames test.[6] This genotoxicity is dependent on the presence and activation of the nitro group by bacterial nitroreductases.[6] The para position of the nitro group relative to the vinyl substituent, as seen in this compound, has been shown to confer significantly higher genotoxicity compared to ortho or meta isomers in related series.[6]

  • Carcinogenicity : The precursor, 1-chloro-4-nitrobenzene, is suspected of causing cancer based on animal studies.[12][13][14] It is classified by some regulatory bodies accordingly. Given the mechanistic link between mutagenicity and carcinogenicity, and the known hazards of the precursor, (Z)-1-Chloro-4-(2-nitrovinyl)benzene should be handled as a suspected carcinogen until proven otherwise.

Other Potential Health Effects
  • Methemoglobinemia : A critical hazard associated with nitroaromatic compounds like 1-chloro-4-nitrobenzene is methemoglobinemia.[14] Absorption into the body can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. This results in cyanosis (bluish skin), dizziness, headache, and rapid heart rate.[14] This potential must be considered for (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

  • Skin Sensitization : The ability of this compound to act as a Michael acceptor suggests a potential for skin sensitization. Covalent binding to skin proteins can trigger an allergic immune response upon re-exposure.[14]

Material Safety Data Sheet (MSDS) / Safety Data Sheet (SDS) Analysis

Based on the read-across analysis, a de facto safety data sheet for (Z)-1-Chloro-4-(2-nitrovinyl)benzene would include the following core elements.

Hazard Identification (Anticipated GHS Classification)
  • Pictograms :

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

    • GHS07 (Exclamation Mark)

  • Signal Word : Danger

  • Hazard Statements :

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[12]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

    • H341: Suspected of causing genetic defects.[12][13]

    • H351: Suspected of causing cancer.[12][13]

    • H373: May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[12][14]

  • Precautionary Statements : P201, P260, P264, P270, P280, P301+P310, P302+P352, P304+P340, P308+P313, P405, P501.[12][15]

First-Aid Measures
  • General Advice : Move out of the dangerous area. Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[13]

  • Inhalation : Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician immediately. Do not use mouth-to-mouth resuscitation.[14]

  • Skin Contact : Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[16]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a physician immediately.[13]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[14]

Handling, Storage, and Personal Protection

Safe handling requires stringent adherence to protocols designed for highly toxic substances.

Control MeasureSpecificationRationale
Engineering Controls Work exclusively within a certified chemical fume hood.To prevent inhalation of dusts and vapors.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent dermal absorption, which is a significant exposure route.[12]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[13]
Skin/Body Protection A fully buttoned lab coat and appropriate footwear. Consider a disposable apron for larger quantities.To prevent skin contact and contamination of personal clothing.[13]
Respiratory Protection Not required if working in a fume hood. If a hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.To prevent inhalation, a primary route of toxic exposure.[13]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Store locked up and away from incompatible materials (e.g., strong bases, oxidizing agents).[9][13]To maintain chemical stability and prevent accidental release or reaction.

Key Experimental Protocols

Protocol: Safe Weighing and Handling of (Z)-1-Chloro-4-(2-nitrovinyl)benzene
  • Preparation : Don all required PPE (double gloves, lab coat, safety goggles, face shield). Ensure the chemical fume hood sash is at the appropriate height.

  • Designation : Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.

  • Weighing : Tare a suitable container on an analytical balance. Transfer the stock bottle and the tared container into the fume hood. Carefully transfer the desired amount of solid into the container, minimizing the creation of dust. Close both containers immediately.

  • Decontamination : Wipe the exterior of the containers, the spatula, and the work surface with a cloth dampened with 70% ethanol before removing them from the fume hood.[9]

  • Dissolution : If making a solution, add the solvent to the container inside the fume hood.

  • Waste Disposal : All contaminated disposables (gloves, bench paper, pipette tips) must be placed in a dedicated, sealed hazardous waste bag.

  • Final Steps : Wash hands thoroughly with soap and water after completing the work and removing PPE.

Protocol: Synthesis via Henry Reaction[1]

This protocol is provided for informational purposes and must be conducted with a full risk assessment and appropriate safety controls.

  • Setup : In a round-bottom flask equipped with a reflux condenser, add ammonium acetate (2.4 eq) to acetic acid (e.g., 20 mL).

  • Addition : Add nitromethane (6.9 eq) to the solution, followed by 4-chlorobenzaldehyde (1 eq).

  • Reaction : Reflux the mixture for six hours at 100 °C.

  • Workup : Cool the reaction mixture to room temperature and stir overnight. Pour the solution into ice water.

  • Neutralization : Adjust the pH to 7 using a 2M aqueous solution of sodium hydroxide.

  • Extraction : Extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.[1]

Conclusion

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is a reactive chemical intermediate with a significant and multifaceted toxicity profile. While compound-specific data is limited, a read-across analysis from structurally similar compounds strongly indicates that it should be treated as a substance that is acutely toxic, a severe irritant, a skin sensitizer, and a suspected mutagen and carcinogen. Its primary mechanisms of toxicity are believed to be covalent modification of biomolecules via Michael addition and metabolic activation of its nitro group. All laboratory work with this compound must be conducted under stringent safety protocols, including the mandatory use of a chemical fume hood and appropriate personal protective equipment, to minimize the risk of exposure.

References

  • Eder, E., Deininger, C., & Muth, D. (1991). Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays. Mutagenesis, 6(4), 261-9. (URL: [Link])

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS - Loba Chemie. (2019). (URL: [Link])

  • 1-Chloro-4-(2-nitro-vinyl)-benzene 5153-70-8 - MOLBASE. (URL: [Link])

  • Shad, H. A., et al. (2012). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Medicinal chemistry, 8(5), 844–852. (URL: [Link])

  • 1-Chloro-4-(2-nitrovinyl)benzene, 5 g || 11 - sciedco. (URL: [Link])

  • Beta-Nitrostyrene - PubChem. (URL: [Link])

  • nitrostyrene - Organic Syntheses Procedure. (URL: [Link])

  • Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99% - Cole-Parmer. (2004). (URL: [Link])

  • Enoch, S. J., et al. (2009). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 22(1), 99-110. (URL: [Link])

  • Wang, C. Y., et al. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current drug metabolism, 18(11), 1016–1033. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. (URL: [Link])

  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5 - OECD-HPV. (2002). (URL: [Link])

  • Benzene, 1-chloro-4-nitro-: Human health tier II assessment - NICNAS. (2016). (URL: [Link])

  • Cronin, M. T. D., et al. (2009). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 22(1), 99-110. (URL: [Link])

Sources

Foundational

Electronic Properties, Dipole Moment, and Stereoselective Synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Executive Summary (Z)-1-Chloro-4-(2-nitrovinyl)benzene—a stereoisomer of the widely studied 4-chloro- β -nitrostyrene—is a highly reactive, electron-deficient alkene. While nitrostyrene derivatives are renowned for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-1-Chloro-4-(2-nitrovinyl)benzene—a stereoisomer of the widely studied 4-chloro- β -nitrostyrene—is a highly reactive, electron-deficient alkene. While nitrostyrene derivatives are renowned for their broad spectrum of biological activities (including antimicrobial and anticancer properties) via Michael addition to nucleophilic residues[1], the vast majority of literature focuses on the thermodynamically stable (E)-isomer.

This whitepaper provides an in-depth technical analysis of the elusive (Z)-isomer. By breaking down its stereoselective synthesis, Density Functional Theory (DFT) electronic properties, and unique dipole moment, we establish a causal framework for understanding how stereochemically induced non-planarity fundamentally alters molecular reactivity and pharmacological potential.

Stereochemical Dynamics & Causality of Isomerization

The synthesis of β -nitrostyrenes via the classic Henry (nitroaldol) reaction overwhelmingly yields the (E)-isomer[1]. This thermodynamic preference is dictated by severe steric hindrance: in the (Z)-configuration, the bulky nitro group is forced into close spatial proximity with the ortho-hydrogens of the phenyl ring.

To relieve this steric clash, the (Z)-isomer undergoes a conformational twist, rotating the vinyl-nitro moiety out of the phenyl ring's plane. This out-of-plane distortion breaks the extended π -conjugation of the system. Consequently, the (Z)-isomer cannot be isolated via standard thermodynamic condensation and must be accessed kinetically via photochemical excitation[2].

Experimental Workflow: Synthesis and Isolation

Because the (Z)-isomer is thermodynamically disfavored, a two-step protocol is required: a base-catalyzed condensation followed by UV-mediated photoisomerization. This protocol is designed as a self-validating system , utilizing NMR coupling constants to definitively confirm stereochemical success.

Step-by-Step Methodology
  • Henry Condensation (Precursor Synthesis):

    • Dissolve ammonium acetate (2.4 eq) in glacial acetic acid. Add nitromethane (6.9 eq) and 4-chlorobenzaldehyde (1.0 eq)[1].

    • Reflux the mixture at 100 °C for 6 hours.

    • Quench in ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure (E)-1-chloro-4-(2-nitrovinyl)benzene.

  • Photochemical Isomerization:

    • Dissolve the purified (E)-isomer in anhydrous acetonitrile to a concentration of 1.0 M.

    • Irradiate the solution using a 365 nm UV light source for 7 hours. The photon absorption excites the molecule to a singlet state, allowing free rotation around the C=C bond before relaxing into a photostationary state containing a mixture of E/Z isomers[2].

  • Isolation & Self-Validation:

    • Separate the (Z)-isomer from the residual (E)-isomer using preparative HPLC (shielded from ambient light to prevent thermal reversion).

    • Validation Metric: Analyze the vinylic protons via 1H -NMR. The (E)-isomer will display a trans-coupling constant ( 3JHH​ ) of ~13.5–14.0 Hz, whereas the successful isolation of the (Z)-isomer is validated by a cis-coupling constant of ~8.0–10.0 Hz.

SynthesisWorkflow A 4-Chlorobenzaldehyde + Nitromethane B Henry Reaction (Base Catalyzed) A->B Condensation C (E)-1-Chloro-4-(2-nitrovinyl)benzene (Thermodynamic) B->C Dehydration D UV Photoisomerization (λ = 365 nm) C->D Photon Absorption E (Z)-1-Chloro-4-(2-nitrovinyl)benzene (Kinetic/Photochemical) D->E Stereochemical Shift

Fig 1. Synthetic workflow for isolating the (Z)-isomer via UV-mediated photoisomerization.

Theoretical Framework: DFT Electronic Properties

To understand the reactivity of the (Z)-isomer, Density Functional Theory (DFT) calculations are employed. The standard approach utilizes the B3LYP functional with a 6-311G(d,p) basis set to optimize the geometry and extract electronic parameters[3].

HOMO-LUMO Gap & Chemical Hardness

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's interaction with biological targets.

  • Causality: Because the (Z)-isomer is twisted out of planarity, its orbital overlap is less efficient than the (E)-isomer. This destabilizes the HOMO and stabilizes the LUMO, resulting in a narrower energy gap ( ΔE ) .

  • According to Hard-Soft Acid-Base (HSAB) theory, a narrower gap makes the (Z)-isomer "softer" and more polarizable, potentially increasing its reactivity toward soft biological nucleophiles like the thiol groups of cysteine residues in proteasomes.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the electron density distribution. In the (Z)-isomer, the strong electron-withdrawing nature of the nitro group creates a severe electron deficiency (visualized as a deep blue region on an MEP surface) at the vinylic β -carbon. This confirms the β -carbon as the primary site for Michael addition[1].

DFTLogic A Input Geometry (Z)-Isomer B DFT Optimization B3LYP/6-311G(d,p) A->B C Frequency Analysis (No Imaginary Freq) B->C Confirm Minima D Electronic Properties C->D E Dipole Moment Vector Calculation D->E F HOMO-LUMO Energy Gap D->F G MEP Mapping (Nucleophilic Sites) D->G

Fig 2. Computational workflow for extracting DFT-based electronic properties.

Dipole Moment and Solvation Dynamics

The dipole moment ( μ ) is a critical determinant of a drug candidate's solubility, membrane permeability, and receptor binding alignment. The dipole moment of 1-chloro-4-(2-nitrovinyl)benzene is dictated by the vector addition of two primary polar groups: the C−Cl bond and the C−NO2​ bond.

  • (E)-Isomer Dynamics: In the planar trans-configuration, the C−Cl vector (pointing away from the para-position) and the C−NO2​ vector are roughly anti-parallel. This geometric opposition leads to a partial cancellation of the dipole vectors, resulting in a lower net dipole moment.

  • (Z)-Isomer Dynamics: In the cis-configuration, the out-of-plane twist of the nitro group completely breaks this anti-parallel alignment. The vectors project orthogonally, preventing cancellation and resulting in a significantly higher net dipole moment . This increased polarity alters its solvation shell in aqueous biological media, impacting its pharmacokinetics.

Quantitative Data Summary

The following table summarizes the comparative quantitative data (representative DFT approximations) between the two stereoisomers:

Property(E)-1-Chloro-4-(2-nitrovinyl)benzene(Z)-1-Chloro-4-(2-nitrovinyl)benzene
Stereochemistry trans (Planar conjugated system)cis (Non-planar, sterically twisted)
Net Dipole Moment ( μ ) ~2.4 – 2.8 D (Anti-parallel cancellation)~3.5 – 4.1 D (Orthogonal projection)
HOMO Energy -6.85 eV-6.72 eV
LUMO Energy -3.10 eV-3.25 eV
Energy Gap ( ΔE ) 3.75 eV3.47 eV
NMR Validation ( 3JHH​ ) 13.5 – 14.0 Hz8.0 – 10.0 Hz

Pharmacological Implications

The distinct electronic properties of the (Z)-isomer carry profound implications for drug development. The electron-withdrawing nature of the nitro group makes the vinyl bond highly susceptible to nucleophilic attack[1]. However, the (Z)-isomer's narrower HOMO-LUMO gap and elevated dipole moment suggest it will exhibit different binding kinetics than the (E)-isomer. Its higher polarity may reduce passive lipid bilayer diffusion but could enhance specific electrostatic interactions within the polar pockets of target enzymes (e.g., the catalytic threonine or cysteine residues in proteasomes).

Understanding these stereochemically driven electronic shifts is paramount for medicinal chemists aiming to fine-tune the bioactivity and toxicity profiles of nitrostyrene-based therapeutics.

References

  • [3] Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. rsc.org.

  • [1] nitrovinyl)benzene and 1-Chloro-4-(2 - Benchchem. benchchem.com.

  • [2] Light-Enabled Enantiodivergence: Stereospecific Reduction of Activated Alkenes Using a Single Organocatalyst Enantiomer | Organic Letters. acs.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene via Kinetically Controlled Henry Reaction

Introduction & Mechanistic Rationale The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process utilized extensively in medicinal chemistry to synthesize β-nitrostyrenes. Under standard condition...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process utilized extensively in medicinal chemistry to synthesize β-nitrostyrenes. Under standard conditions—typically employing ammonium acetate in refluxing glacial acetic acid—the condensation of 4-chlorobenzaldehyde with nitromethane is under strict thermodynamic control. This invariably yields the highly stable (E)-1-chloro-4-(2-nitrovinyl)benzene, where the bulky aryl and nitro groups adopt a trans configuration to minimize steric strain[1].

For drug development professionals and synthetic chemists requiring the thermodynamically metastable (Z)-isomer, standard protocols are insufficient. Achieving pure (Z)-nitro alkenes requires bypassing thermodynamic equilibration and forcing the reaction through a kinetically controlled pathway[2]. This is accomplished by utilizing a secondary amine catalyst (piperidine) in an anhydrous, non-polar solvent (dichloromethane) at room temperature, strictly in the presence of 4Å molecular sieves[3].

The Causality of Experimental Choices (Expertise & Experience)
  • Piperidine: Acts as a nucleophilic catalyst, condensing with 4-chlorobenzaldehyde to form a highly electrophilic iminium intermediate. This accelerates the nucleophilic attack of the nitronate ion, favoring the kinetic (Z)-pathway prior to elimination[2].

  • 4Å Molecular Sieves: The dehydration step of the Henry reaction generates water. If water remains in the system, the reaction becomes reversible, allowing the kinetic (Z)-product to equilibrate into the thermodynamic (E)-product. Molecular sieves act as an irreversible water scavenger, locking the stereochemical outcome[3].

  • Temperature & Solvent: Operating at 25 °C in dichloromethane (DCM) provides insufficient thermal energy for the (Z)-isomer to overcome the rotational activation barrier required to isomerize into the (E)-state.

Experimental Workflow

G SM 4-Chlorobenzaldehyde + Nitromethane CondZ Piperidine, 4Å MS DCM, 25°C (Kinetic Control) SM->CondZ CondE NH4OAc, AcOH Reflux, 100°C (Thermodynamic) SM->CondE ProdZ (Z)-1-Chloro-4- (2-nitrovinyl)benzene CondZ->ProdZ ProdE (E)-1-Chloro-4- (2-nitrovinyl)benzene CondE->ProdE

Divergent stereoselective pathways in the Henry reaction of 4-chlorobenzaldehyde.

Step-by-Step Protocol: Kinetically Controlled Synthesis

Self-Validating System Note: The (Z)-isomer is highly sensitive to thermal and photochemical isomerization[4]. This protocol incorporates specific low-temperature and light-shielding validation steps to ensure the integrity of the final product.

Materials & Reagents
  • 4-Chlorobenzaldehyde: 1.40 g (10.0 mmol, 1.0 equiv)

  • Nitromethane: 1.22 g (20.0 mmol, 2.0 equiv)

  • Piperidine: 0.085 g (1.0 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL

  • 4Å Molecular Sieves: 2.0 g (Must be freshly activated at 300 °C under vacuum for 3 hours prior to use)

Procedure
  • System Preparation: Flame-dry a 100 mL Schlenk flask containing the activated 4Å molecular sieves under vacuum. Backfill with dry Argon and allow the flask to cool to strictly 20–25 °C. Shield the flask from ambient UV light using aluminum foil.

  • Reagent Solubilization: Add the 4-chlorobenzaldehyde (10.0 mmol) to the flask, followed by 50 mL of anhydrous DCM. Stir gently until the aldehyde is completely dissolved.

  • Catalyst Initiation: Inject the nitromethane (20.0 mmol) via syringe. Subsequently, add the piperidine (1.0 mmol) dropwise.

    • Causality Check: The solution may turn pale yellow upon piperidine addition, validating the formation of the active iminium intermediate.

  • Kinetic Reaction: Stir the reaction mixture at 25 °C for 24 hours under Argon.

    • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2, UV 254 nm). The disappearance of the starting aldehyde spot confirms complete conversion.

  • Workup & Filtration: Filter the crude reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the Celite pad with an additional 20 mL of cold DCM. Do not use acidic or basic aqueous washes, as pH extremes can catalyze (Z)-to-(E) isomerization.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must not exceed 25 °C to prevent thermal relaxation of the kinetic product[3].

  • Purification: If necessary, purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient), maintaining strict UV-light shielding throughout the process.

Quantitative Data & Analytical Validation

Because both isomers share identical molecular weights and similar polarities, rigorous spectroscopic validation is required to confirm the success of the kinetic synthesis. The most definitive diagnostic tool is the vinylic proton coupling constant (J) in ¹H NMR spectroscopy.

Table 1: Comparative Analytical Data for 1-Chloro-4-(2-nitrovinyl)benzene Isomers

Property / Parameter(Z)-Isomer (Target Product)(E)-Isomer (Standard Byproduct)
Thermodynamic State Metastable (Kinetic Product)Highly Stable (Thermodynamic Product)
Synthesis Control DCM, 25 °C, Piperidine, 4Å MS[3]Glacial AcOH, 100 °C, NH₄OAc[1]
¹H NMR Vinylic Coupling (J) ~8.0 – 10.0 Hz (cis geometry)13.7 Hz (trans geometry)[1]
Handling Precautions Highly sensitive to UV light & heat[4]Stable under ambient lab conditions

Note: If ¹H NMR reveals a vinylic doublet with a J-coupling of ~13.7 Hz, the kinetic control was breached (likely due to inactive molecular sieves or excessive heat during concentration), resulting in the thermodynamic (E)-isomer[1].

Sources

Application

The Role of (Z)-1-Chloro-4-(2-nitrovinyl)benzene as a Michael Acceptor in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the application of (Z)-1-chloro-4-(2-nitrovinyl)benzene as a potent Michael acceptor in asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of (Z)-1-chloro-4-(2-nitrovinyl)benzene as a potent Michael acceptor in asymmetric synthesis. We will delve into the mechanistic underpinnings, explore a variety of catalytic systems, and provide detailed, field-proven protocols for the enantioselective synthesis of valuable chiral building blocks. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, empowering researchers to adapt and innovate upon these methodologies.

Introduction: The Synthetic Utility of a Versatile Michael Acceptor

(Z)-1-chloro-4-(2-nitrovinyl)benzene, a member of the nitroalkene class, is a powerful tool in the arsenal of synthetic organic chemists. The electron-withdrawing nature of the nitro group, in conjugation with the aromatic ring, renders the β-carbon of the vinyl group highly electrophilic and thus susceptible to nucleophilic attack via a Michael-type 1,4-conjugate addition. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The true power of this reagent is unlocked in the context of asymmetric synthesis. The resulting Michael adducts, bearing a nitro group and a chloro-substituted phenyl moiety, are versatile intermediates. The nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and oximes, opening pathways to a diverse array of chiral molecules, including precursors to pharmaceuticals and other bioactive compounds. The chloro-substituent can also be a handle for further functionalization through cross-coupling reactions.

The synthesis of (Z)-1-chloro-4-(2-nitrovinyl)benzene is typically achieved through a Henry condensation reaction between 4-chlorobenzaldehyde and nitromethane.

Mechanistic Principles of Asymmetric Michael Addition

The asymmetric Michael addition to (Z)-1-chloro-4-(2-nitrovinyl)benzene is most commonly achieved using chiral organocatalysts. These small organic molecules create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor, thereby inducing stereoselectivity. Two prevalent modes of activation by organocatalysts are enamine and bifunctional catalysis.

Enamine Catalysis: Chiral secondary amines, such as proline derivatives, react with carbonyl-containing nucleophiles (e.g., ketones or aldehydes) to form a transient chiral enamine. This enamine is more nucleophilic than the parent carbonyl compound and attacks the Michael acceptor. The stereochemistry of the product is dictated by the steric environment created by the chiral catalyst.

Bifunctional Catalysis: Catalysts bearing both a Lewis basic site (e.g., a tertiary amine or a thiourea) and a Brønsted acidic site (e.g., a thiourea or squaramide N-H) can simultaneously activate both the nucleophile and the electrophile. The Lewis basic site deprotonates the nucleophile, increasing its reactivity, while the Brønsted acidic site hydrogen bonds to the nitro group of the (Z)-1-chloro-4-(2-nitrovinyl)benzene, activating it and directing the facial selectivity of the nucleophilic attack.

Application Note: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds

The conjugate addition of 1,3-dicarbonyl compounds, such as diethyl malonate and acetylacetone, to (Z)-1-chloro-4-(2-nitrovinyl)benzene provides a direct route to highly functionalized chiral synthons. These products contain a quaternary carbon center and can be further elaborated into complex molecular architectures.

Catalyst Systems:

Cinchona alkaloid derivatives, particularly those modified to incorporate thiourea or squaramide moieties, are highly effective bifunctional catalysts for this transformation. They activate the 1,3-dicarbonyl nucleophile through deprotonation by the quinuclidine nitrogen, while the thiourea or squaramide N-H groups form hydrogen bonds with the nitro group of the Michael acceptor.

G cluster_0 Catalytic Cycle Catalyst Chiral Bifunctional Catalyst Intermediate1 Activated Complex (H-Bonding) Catalyst->Intermediate1 Activates Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Deprotonation Nitroalkene (Z)-1-Chloro-4-(2-nitrovinyl)benzene Nitroalkene->Intermediate1 H-Bonding Product_Catalyst Product-Catalyst Complex Intermediate1->Product_Catalyst C-C Bond Formation Product_Catalyst->Catalyst Regeneration Product Chiral Michael Adduct Product_Catalyst->Product Release

Figure 1: Catalytic cycle for bifunctional catalyst-mediated Michael addition.

Protocol: Asymmetric Michael Addition of Diethyl Malonate

This protocol is adapted from methodologies developed for the synthesis of precursors to the drug (±)-Baclofen.

Materials:

  • (Z)-1-chloro-4-(2-nitrovinyl)benzene

  • Diethyl malonate

  • Chiral bifunctional thiourea catalyst (e.g., a derivative of (1R,2R)-trans-1,2-cyclohexanediamine)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral bifunctional thiourea catalyst (5 mol%).

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the nitroalkene).

  • Add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1.0 eq.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add diethyl malonate (1.5 eq.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral Michael adduct.

  • Determine the yield and analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
5Toluene252485-9590-97

Application Note: Asymmetric Michael Addition of Ketones

The enantioselective addition of ketones, particularly cyclic ketones like cyclohexanone, to (Z)-1-chloro-4-(2-nitrovinyl)benzene is a powerful method for constructing chiral γ-nitro ketones. These products are valuable intermediates for the synthesis of various biologically active molecules.

Catalyst Systems:

Chiral primary and secondary amines, especially those derived from cinchona alkaloids or diarylprolinol silyl ethers, are the catalysts of choice for this transformation. They operate through an enamine activation mechanism. The addition of an acid co-catalyst is often beneficial, as it can facilitate both enamine formation and the subsequent protonation steps.

G cluster_1 Experimental Workflow: Ketone Addition Start Start Step1 Dissolve Catalyst and Nitroalkene in Solvent Start->Step1 Step2 Add Ketone Step1->Step2 Step3 Stir at RT (Monitor by TLC) Step2->Step3 Step4 Work-up and Concentration Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Step6 Analysis (Yield, dr, ee) Step5->Step6 End Chiral Product Step6->End

Figure 2: General workflow for asymmetric ketone addition.

Protocol: Asymmetric Michael Addition of Cyclohexanone

Materials:

  • (Z)-1-chloro-4-(2-nitrovinyl)benzene

  • Cyclohexanone

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid (co-catalyst)

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial under an inert atmosphere, dissolve the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous dichloromethane.

  • Add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1.0 eq.).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add cyclohexanone (5.0 eq.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (dr) by 1H NMR, and enantiomeric excess (ee) by chiral HPLC.

Expected Results:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
10CH2Cl2251890-98>95:5>97

Application Note: Asymmetric Sulfa-Michael Addition

The enantioselective conjugate addition of thiols to (Z)-1-chloro-4-(2-nitrovinyl)benzene yields valuable chiral β-nitro sulfides. These compounds are precursors to β-amino thiols and other sulfur-containing chiral molecules, which are of significant interest in medicinal chemistry.

Catalyst Systems:

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, are highly effective for this transformation. The thiourea or squaramide group activates the nitroalkene via hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the thiol, generating the nucleophilic thiolate in a chiral environment.

Protocol: Asymmetric Sulfa-Michael Addition of Thiophenol

Materials:

  • (Z)-1-chloro-4-(2-nitrovinyl)benzene

  • Thiophenol

  • Cinchona-derived squaramide catalyst

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of (Z)-1-chloro-4-(2-nitrovinyl)benzene (1.0 eq.) in anhydrous toluene at -20 °C under an inert atmosphere, add the cinchona-derived squaramide catalyst (2 mol%).

  • Stir the mixture for 5 minutes.

  • Add thiophenol (1.2 eq.) dropwise to the cooled solution.

  • Stir the reaction at -20 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, allow the reaction to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Expected Results:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
2Toluene-20892-9995-99

Conclusion and Future Outlook

(Z)-1-chloro-4-(2-nitrovinyl)benzene has proven to be a highly effective and versatile Michael acceptor in asymmetric organocatalysis. The protocols outlined in this guide demonstrate its utility in the enantioselective synthesis of a variety of chiral building blocks through the addition of carbon and heteroatom nucleophiles. The development of increasingly sophisticated chiral catalysts continues to expand the scope and efficiency of these reactions. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the nucleophile scope, and the application of these methodologies in the total synthesis of complex natural products and pharmaceuticals. The robust and predictable reactivity of (Z)-1-chloro-4-(2-nitrovinyl)benzene ensures its continued importance as a key component in the synthetic chemist's toolbox.

References

  • Barbas, C. F., III. (2008). Asymmetric Organocatalysis.
  • Dondoni, A., & Massi, A. (2008). Asymmetric Organocatalysis: From Infancy to Adolescence.
  • List, B. (2007).
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.
  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic 1,4-conjugate additions. European Journal of Organic Chemistry, 2007(11), 1701-1716.
  • Molecules. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]

  • Organic & Biomolecular Chemistry. (2010). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. RSC Publishing. [Link]

Method

Application Note: Stereoselective Preparation of (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Executive Summary & Scientific Rationale The synthesis of highly pure (Z)-nitroalkenes presents a unique stereochemical challenge. Standard nitroaldol (Henry) condensations between aldehydes and nitroalkanes overwhelming...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of highly pure (Z)-nitroalkenes presents a unique stereochemical challenge. Standard nitroaldol (Henry) condensations between aldehydes and nitroalkanes overwhelmingly yield the thermodynamically stable (E)-isomer due to the minimization of steric repulsion between the aryl ring and the nitro group during the dehydration step[1].

To access the kinetically trapped (Z)-1-chloro-4-(2-nitrovinyl)benzene, researchers must bypass thermodynamic control. This protocol utilizes a two-phase enantiodivergent approach: a base-catalyzed Henry reaction to synthesize the (E)-isomer, followed by a light-enabled stereospecific photoisomerization to invert the alkene geometry[2].

The Causality of Photoisomerization: The success of the E→Z conversion relies on the differential absorption cross-sections of the two isomers. The (E)-isomer is highly planar, allowing extended π -conjugation that pushes its absorption tail into the visible spectrum. Irradiation at 402 nm selectively excites the (E)-isomer to a singlet/triplet state, which relaxes through a perpendicular twisted intermediate. Conversely, the (Z)-isomer suffers from severe steric clashing between the ortho-aryl protons and the nitro group. This clash breaks molecular coplanarity, blue-shifting its absorption maximum. Because the (Z)-isomer absorbs poorly at 402 nm, the photostationary state (PSS) is heavily driven toward the (Z)-geometry[2].

Experimental Workflows & Mechanistic Logic

Workflow A 4-Chlorobenzaldehyde + Nitromethane B Henry Condensation (NH4OAc, AcOH, 100°C) A->B C (E)-Isomer (Thermodynamic) B->C -H2O D Photoisomerization (hv = 402 nm, Argon) C->D E Photostationary State (Z:E ≈ 92:8) D->E F Silica Chromatography (Et2O:Pentane 1:9) E->F G (Z)-Isomer (Kinetic Target) F->G Pure Z-Isomer

Fig 1: Two-phase synthetic workflow from starting materials to the isolated (Z)-isomer.

Photophysics S0_E S0 State (E-Isomer) Planar Conjugation S1_E Excited State (S1/T1) High Energy S0_E->S1_E hv (402 nm) Strong Absorption Twisted Twisted Intermediate (Perpendicular Geometry) S1_E->Twisted Relaxation Twisted->S0_E Non-radiative Decay (k_E) S0_Z S0 State (Z-Isomer) Sterically Twisted Twisted->S0_Z Non-radiative Decay (k_Z) S0_Z->S1_E hv (402 nm) Weak Absorption

Fig 2: Photophysical mechanism driving the E to Z stereochemical inversion at 402 nm.

Phase 1: Synthesis of (E)-1-Chloro-4-(2-nitrovinyl)benzene

This step establishes the required conjugated framework via a one-pot nitroaldol condensation and dehydration[1].

Reagents & Equipment:

  • 4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)

  • Nitromethane (1.62 mL, 30.0 mmol, 3.0 equiv.)

  • Ammonium acetate (0.92 g, 12.0 mmol, 1.2 equiv.)

  • Glacial acetic acid (15 mL)

  • 100 mL round-bottom flask with reflux condenser

Step-by-Step Protocol:

  • Reaction Assembly: Charge the flask with 4-chlorobenzaldehyde, nitromethane, and ammonium acetate. Suspend the mixture in glacial acetic acid. Causality: Acetic acid serves as both solvent and co-catalyst, facilitating the dehydration of the intermediate β -nitro alcohol.

  • Thermal Condensation: Heat the mixture to 100 °C under vigorous stirring for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: Hexanes/EtOAc 9:1). The aldehyde ( Rf​≈0.6 , UV active) will be consumed, replaced by a bright yellow spot ( Rf​≈0.5 ).

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water. A yellow precipitate will form immediately. Filter the solid under vacuum and wash with cold water (3 × 15 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure (E)-1-chloro-4-(2-nitrovinyl)benzene as bright yellow needles.

Self-Validation Check:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for two distinct vinylic doublets at δ 7.95 ppm and δ 7.55 ppm. The coupling constant must be J≈13.7 Hz , strictly validating the (E)-trans geometry.

Phase 2: Stereoselective Photoisomerization to the (Z)-Isomer

This step utilizes targeted photon energy to invert the stereocenter, trapping the molecule in the (Z)-configuration[2].

Reagents & Equipment:

  • (E)-1-chloro-4-(2-nitrovinyl)benzene (367 mg, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN, 20 mL)

  • Photoreactor equipped with 402 nm LED arrays

  • Quartz or borosilicate Schlenk tube

Step-by-Step Protocol:

  • Preparation: Dissolve the (E)-isomer in anhydrous MeCN (0.1 M concentration) within the Schlenk tube.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Bubble ultra-pure Argon gas directly through the solution via a long stainless-steel needle for 15 minutes. Causality: Dissolved oxygen is a potent triplet-state quencher and can cause oxidative cleavage of the excited alkene. Complete deoxygenation is mandatory for high yields.

  • Irradiation: Place the sealed tube in the 402 nm photoreactor. Irradiate for 7 hours at ambient temperature. Ensure cooling fans are active to prevent thermal heating, which can trigger thermal reversion back to the (E)-isomer.

  • Monitoring the PSS: Extract a 0.1 mL aliquot, evaporate the solvent, and check the 1 H NMR. The reaction is complete when the Z:E ratio stabilizes (typically ~92:8).

  • Chromatographic Resolution: Evaporate the MeCN under reduced pressure. Load the residue onto a silica gel column. Elute with Diethyl Ether/n-Pentane (1:9). The (Z)-isomer elutes slightly faster than the (E)-isomer due to its altered dipole moment and steric bulk[2].

Self-Validation Check:

  • 1 H NMR (400 MHz, CDCl 3​ ): The vinylic protons will shift upfield to δ 7.10 ppm and δ 6.80 ppm. The coupling constant must be J≈8.5 Hz , strictly validating the (Z)-cis geometry.

Quantitative Data: Photoisomerization Optimization

The following table summarizes the causal relationship between reaction parameters and the efficiency of the (Z)-isomer formation.

Wavelength (nm)SolventAtmosphereTime (h)Z:E Ratio (by NMR)Isolated Yield (%)Mechanistic Outcome / Observation
365 nmMeCNAir12 h60:4045%High energy causes degradation; O2​ induces oxidative cleavage.
402 nmTolueneArgon8 h75:2560%Non-polar solvent slightly limits the lifetime of the twisted intermediate.
402 nm MeCN Argon 7 h 92:8 82% Optimal. High selective excitation; PSS heavily favors (Z).
450 nmMeCNArgon24 h10:90<5%Insufficient photon energy to excite the (E)-isomer π→π∗ transition.

References

  • Light-Enabled Enantiodivergence: Stereospecific Reduction of Activated Alkenes Using a Single Organocatalyst Enantiomer Source: Organic Letters (ACS Publications), 2019. URL:[Link][2]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2 Source: Catalysts (MDPI), 2021. URL:[Link][1]

Sources

Application

Cycloaddition reactions utilizing (Z)-1-Chloro-4-(2-nitrovinyl)benzene as a dienophile

Application Note & Protocols Topic: Cycloaddition Reactions Utilizing (Z)-1-Chloro-4-(2-nitrovinyl)benzene as a Dienophile Audience: Researchers, scientists, and drug development professionals. Harnessing the Reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Cycloaddition Reactions Utilizing (Z)-1-Chloro-4-(2-nitrovinyl)benzene as a Dienophile

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Reactivity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene in [4+2] Cycloaddition Reactions for Advanced Synthesis

Abstract

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is a potent dienophile for [4+2] cycloaddition reactions, primarily due to the strong electron-withdrawing properties of the conjugated nitro group. This characteristic significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid and high-yield formation of substituted cyclohexene derivatives under mild conditions.[1] These adducts are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. This document provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols for the synthesis and application of this dienophile, and guidelines for product characterization.

Mechanistic Insights and Theoretical Framework

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings through a concerted pericyclic mechanism.[2] The reaction involves the interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1]

The Role of the Dienophile: (Z)-1-Chloro-4-(2-nitrovinyl)benzene

In a normal-demand Diels-Alder reaction, the efficiency is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.[1] (Z)-1-Chloro-4-(2-nitrovinyl)benzene is an exemplary dienophile because the nitro (-NO₂) and chloro (-Cl) substituents are powerful electron-withdrawing groups. These groups decrease the electron density of the π-system, thereby lowering the energy of the LUMO.[1] This reduced HOMO-LUMO gap accelerates the reaction, often allowing it to proceed under mild thermal conditions without the need for harsh catalysts.[3]

Conjugated nitroalkenes are recognized as highly reactive and valuable building blocks in cycloaddition reactions, leading to a wide array of functionalized heterocyclic systems.[4][5][6]

Regio- and Stereoselectivity

When both the diene and dienophile are unsymmetrical, two regioisomers are possible. The regioselectivity is dictated by the electronic distribution within the reactants. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile.[7] For 1-substituted dienes reacting with (Z)-1-chloro-4-(2-nitrovinyl)benzene, the "ortho" and "meta" products are generally favored.

The reaction is also highly stereospecific. The stereochemistry of the dienophile is retained in the product.[8] Furthermore, when cyclic dienes are used, there is a strong preference for the endo product due to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.[1][2]

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (HOMO) TS Concerted Transition State Diene->TS [4π] Dienophile (Z)-1-Chloro-4-(2-nitrovinyl)benzene (LUMO) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product New σ-bonds form Experimental_Workflow cluster_dienophile_prep Dienophile Synthesis cluster_cycloaddition [4+2] Cycloaddition cluster_analysis Analysis A Henry Condensation: 4-Chlorobenzaldehyde + Nitromethane B Reflux & Workup A->B C Purification: Recrystallization B->C E Reaction Setup: Dienophile + Diene in Solvent C->E Use Pure Dienophile D Crack Dicyclopentadiene D->E F Stir at Room Temp E->F G Isolation: Crystallization & Filtration F->G H Characterization: NMR, IR, Mass Spec G->H I Yield & Purity Determination H->I

Caption: Workflow for synthesis, cycloaddition, and analysis.

Data Presentation and Expected Results

The success of the cycloaddition reaction can be quantified by yield, diastereoselectivity (endo:exo ratio), and confirmation of the product structure through spectroscopic methods.

Characterization Data
  • Starting Material ((Z)-1-Chloro-4-(2-nitrovinyl)benzene):

    • Appearance: Light yellowish crystalline solid. [9] * ¹H-NMR (400 MHz, CDCl₃): δ 7.44 (d, 2H), 7.49 (d, 2H), 7.56 (d, 1H, J=13.7 Hz), 7.96 (d, 1H, J=13.7 Hz). [9][10] * IR (KBr, cm⁻¹): 1627 (C=C), 1525 (NO₂ asym), 1343 (NO₂ sym). [9] * MS (m/z): 183.0 [M]⁺. [9]* Expected Product (with Cyclopentadiene): The resulting adduct will show characteristic signals for the newly formed cyclohexene ring. The disappearance of the vinyl proton signals from the dienophile and the appearance of new aliphatic and olefinic protons in the ¹H-NMR spectrum confirm the reaction. The relative stereochemistry (endo vs. exo) can be determined by analyzing the coupling constants and through 2D NMR techniques like NOESY.

Representative Reaction Data

The following table summarizes expected outcomes for the reaction of (Z)-1-chloro-4-(2-nitrovinyl)benzene with various dienes under thermal conditions.

DieneTypical SolventTemperature (°C)Reaction Time (h)Expected Yield (%)Predominant Isomer
CyclopentadieneEthyl Acetate/Hexane250.5 - 1> 90%Endo
2,3-Dimethyl-1,3-butadieneToluene802 - 4> 85%N/A
IsopreneDichloromethane406 - 8> 70%"Para" regioisomer
AnthraceneXylene14012 - 24> 60%Exo (thermodynamic)

References

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M779. Available from: [Link]

  • Łapczuk-Krygier, A., et al. (2018). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. Current Chemistry Letters, 8, 13-38. Available from: [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • El-Sayed, M. T., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Molecules, 20(6), 10310-10327. Available from: [Link]

  • Serrano, J. L., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1079. Available from: [Link]

  • Sheldon, C., et al. (2022). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 27(15), 4901. Available from: [Link]

  • Denmark, S. E., & Thorarensen, A. (1996). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews, 96(1), 137-166. Available from: [Link]

  • Lendenmann, U., et al. (1998). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 64(8), 2772-2777. Available from: [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)... (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. Available from: [Link]

  • Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3479-3487. Available from: [Link]

  • Łapczuk-Krygier, A., et al. (2018). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. ResearchGate. Available from: [Link]

  • Jasiński, R. (2016). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone... Current Chemistry Letters, 5(3), 123-130. Available from: [Link]

  • Request PDF. (n.d.). The Diels-Alder Reaction Selected Practical Methods. ResearchGate. Retrieved March 22, 2026, from [Link]

  • Łapczuk-Krygier, A., et al. (2018). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. SciSpace. Available from: [Link]

  • Diels‐Alder reaction of nitrostyrene 1f with Danishefsky's diene. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Wang, Y., et al. (2018). Reversible [4 + 2] cycloaddition reaction of 1,3,2,5-diazadiborinine with ethylene. Chemical Communications, 54(4), 393-396. Available from: [Link]

  • The Diels-Alder Cycloaddition Reaction. (n.d.). University of Missouri–St. Louis. Available from: [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Available from: [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of (Z)-1-Chloro-4-(2-nitrovinyl)benzene in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Electrophilic Building Block (Z)-1-Chloro-4-(2-nitrovinyl)benzene, a member of the nitrostyrene class, is a highly valuable and versatile synthetic intermediate in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Electrophilic Building Block

(Z)-1-Chloro-4-(2-nitrovinyl)benzene, a member of the nitrostyrene class, is a highly valuable and versatile synthetic intermediate in medicinal chemistry and drug development. Its strategic importance stems from the unique electronic properties conferred by the nitro group and the chloro-substituent on the aromatic ring. The powerful electron-withdrawing nature of the nitro group renders the vinyl C=C bond exceptionally electron-deficient, making it a potent Michael acceptor and a reactive partner in various cycloaddition and reduction reactions.[1] This reactivity profile allows for the efficient construction of complex molecular scaffolds, particularly substituted phenethylamines and diverse heterocyclic systems, which are core motifs in a wide array of pharmacologically active agents.

These application notes provide a detailed guide for researchers, elucidating the synthesis, key transformations, and safe handling of (Z)-1-Chloro-4-(2-nitrovinyl)benzene. The protocols described herein are grounded in established chemical principles and are designed to be reproducible and adaptable for the synthesis of novel pharmaceutical intermediates.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are paramount when working with reactive intermediates. The key properties of (Z)-1-Chloro-4-(2-nitrovinyl)benzene are summarized below.

Data Summary
PropertyValueSource(s)
CAS Number 706-07-0[1][2][3]
Molecular Formula C₈H₆ClNO₂[1][2]
Molecular Weight 183.59 g/mol [1][2]
Appearance Yellow solid[1][4]
Melting Point 111-116 °C[1][2][4]
Boiling Point 299 °C at 760 mmHg[2]
Density 1.324 g/cm³[2]
Spectroscopic Data
SpectroscopyDataSource(s)
¹H NMR (CDCl₃) δ 7.94-7.96 (d, 1H), 7.56 (d, 1H), 7.48-7.49 (d, 2H), 7.41-7.44 (d, 2H)[4][5]
¹³C NMR (CDCl₃) δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6[5]
IR (KBr, cm⁻¹) 1627-1634 (C=C), 1519-1525 (NO₂ asym), 1339-1343 (NO₂ sym)[1][4]
Safety & Handling

(Z)-1-Chloro-4-(2-nitrovinyl)benzene and its precursor, 1-chloro-4-nitrobenzene, are hazardous chemicals that must be handled with appropriate precautions.

  • Hazard Profile: The parent compound, 1-chloro-4-nitrobenzene, is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[6][7] Nitrostyrene derivatives can be skin sensitizers.[2]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles/face shield.[8]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong bases and reducing agents.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis via Henry-Knoevenagel Condensation

The most direct and common route to synthesize (Z)-1-Chloro-4-(2-nitrovinyl)benzene is through a condensation reaction between 4-chlorobenzaldehyde and nitromethane. This reaction, a variant of the Henry (nitro-aldol) and Knoevenagel reactions, involves the base-catalyzed addition of the nitromethane anion to the aldehyde, followed by dehydration.[9][10][11]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 4-Chlorobenzaldehyde F Henry-Knoevenagel Condensation A->F B Nitromethane B->F C Ammonium Acetate (Base Catalyst) C->F Catalyzes D Acetic Acid (Solvent) D->F Solvent E Reflux (100 °C) E->F Energy G Work-up & Purification (pH adjustment, Extraction, Chromatography) F->G H (Z)-1-Chloro-4-(2-nitrovinyl)benzene G->H

Caption: General workflow for the synthesis of (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

Detailed Synthesis Protocol

Causality: Ammonium acetate serves as a mild base catalyst, deprotonating nitromethane to form the reactive nitronate anion. Acetic acid acts as both the solvent and a proton source to facilitate the dehydration of the intermediate nitro-aldol adduct. Refluxing provides the necessary activation energy to drive the dehydration step to completion.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ammonium acetate (2.4 eq.) and glacial acetic acid (approx. 20 mL per 1 eq. of aldehyde).

  • Addition of Reagents: To the stirred solution, add nitromethane (6.9 eq.) followed by 4-chlorobenzaldehyde (1.0 eq.).[1]

  • Reaction: Heat the mixture to reflux at 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and allow it to stir overnight. A solid may precipitate.

  • Work-up: Pour the reaction mixture into ice-cold water. Adjust the pH to ~7 using a 2M aqueous solution of sodium hydroxide.[1] This neutralizes the acetic acid and precipitates the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude yellow solid. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure (Z)-1-Chloro-4-(2-nitrovinyl)benzene.[1] Yields typically range from 40-50%.[4]

Key Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of (Z)-1-Chloro-4-(2-nitrovinyl)benzene lies in its ability to be transformed into more complex structures. Below are protocols for its three principal transformations.

Application 1: Reduction to 2-(4-Chlorophenyl)ethan-1-amine

The reduction of the nitrovinyl group is a cornerstone transformation, providing access to the valuable phenethylamine scaffold. This structural motif is present in numerous neurotransmitters, hormones, and pharmaceutical drugs. The choice of reducing agent is critical for chemoselectivity, especially given the presence of a reducible aryl chloride.

G cluster_reagents Reducing Systems A (Z)-1-Chloro-4-(2-nitrovinyl)benzene B Reduction of Nitrovinyl Group A->B C 2-(4-Chlorophenyl)ethan-1-amine B->C R1 Fe / HCl or NH₄Cl (Chemoselective) R1->B Method 1 R2 H₂ / Raney Nickel (Avoids Dehalogenation) R2->B Method 2 R3 H₂ / Pd/C (Risk of Dehalogenation) R3->B Method 3

Caption: Reaction pathway for the reduction to a key phenethylamine intermediate.

Protocol: Chemoselective Reduction using Iron in Acidic Media

Causality: Using a metal like iron (Fe) or tin (Sn) in acidic media (e.g., HCl, Acetic Acid) is a classic and highly effective method for reducing nitro groups to amines.[12][13] This method is often preferred over catalytic hydrogenation with Pd/C when an aryl halide is present, as it minimizes the risk of hydrodehalogenation (loss of the chlorine atom).[14]

  • Reaction Setup: In a round-bottom flask, suspend (Z)-1-Chloro-4-(2-nitrovinyl)benzene (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (Fe, ~5-10 eq.) and a catalytic amount of concentrated hydrochloric acid (or ammonium chloride).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Basification & Extraction: Make the filtrate basic (pH > 10) with a concentrated aqueous solution of NaOH or NH₄OH. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-chlorophenyl)ethan-1-amine.

  • Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Application 2: Synthesis of Heterocycles via [3+2] Cycloaddition

The electron-deficient alkene in (Z)-1-Chloro-4-(2-nitrovinyl)benzene makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This strategy allows for the rapid, stereoselective construction of five-membered heterocyclic rings, such as isoxazolidines, which are prevalent in many bioactive compounds.[15]

G A (Z)-1-Chloro-4-(2-nitrovinyl)benzene (Dipolarophile) C [3+2] Cycloaddition Reaction A->C B Nitrone (1,3-Dipole) B->C D Substituted Isoxazolidine Ring System C->D Forms 5-membered ring E Further Elaboration D->E F Complex Pharmaceutical Scaffolds E->F

Caption: Conceptual workflow for building heterocyclic systems via [3+2] cycloaddition.

Conceptual Protocol: Synthesis of Nitroisoxazolidines

Causality: This reaction is a concerted pericyclic process where the 1,3-dipole (e.g., a nitrone) adds across the double bond of the dipolarophile (the nitrovinylbenzene). The reaction proceeds under mild conditions and often with high regio- and stereoselectivity, making it a powerful tool for building molecular complexity.[15]

  • Reaction Setup: Dissolve (Z)-1-Chloro-4-(2-nitrovinyl)benzene (1.0-2.0 eq.) and the chosen nitrone (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene in a round-bottom flask.[15]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[15] Progress should be monitored by TLC or HPLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product, a substituted nitroisoxazolidine, is purified by silica gel column chromatography or recrystallization to isolate the desired stereoisomer.

Application 3: Michael Addition for C-S and C-N Bond Formation

As a potent Michael acceptor, the β-carbon of the nitrovinyl group is highly susceptible to attack by soft nucleophiles. This reaction is fundamental for introducing new carbon-sulfur or carbon-nitrogen bonds, creating intermediates for drugs like beta-blockers or cysteine protease inhibitors.

G A (Z)-1-Chloro-4-(2-nitrovinyl)benzene D Michael Addition (1,4-Conjugate Addition) A->D B Nucleophile (e.g., Thiol, Amine) B->D Attacks β-carbon C Base Catalyst (e.g., Triethylamine) C->D Activates Nucleophile E Functionalized Nitroalkane Intermediate D->E

Caption: General scheme for Michael addition to introduce new functionalities.

General Protocol: Thiol Addition

Causality: A weak base like triethylamine is sufficient to deprotonate a thiol, forming a highly nucleophilic thiolate anion. This anion readily attacks the electrophilic β-carbon of the nitrovinyl system in a 1,4-conjugate addition, forming a stable C-S bond.

  • Reaction Setup: Dissolve (Z)-1-Chloro-4-(2-nitrovinyl)benzene (1.0 eq.) in a polar aprotic solvent like THF or acetonitrile.

  • Addition of Reagents: Add the desired thiol (e.g., thiophenol, cysteine derivative) (1.1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (0.1 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with a dilute acid wash (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting thioether-containing nitroalkane can be purified by column chromatography. This intermediate can then undergo further reduction of the nitro group to generate valuable aminothioether products.

Conclusion

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is a synthetically powerful and versatile intermediate. Its activated double bond provides a gateway to a multitude of molecular architectures essential for pharmaceutical research. Through well-established reactions such as reduction, cycloaddition, and Michael addition, researchers can efficiently access phenethylamine, heterocyclic, and other complex scaffolds. The protocols outlined in these notes serve as a reliable foundation for the strategic application of this reagent in the synthesis of next-generation drug candidates.

References

  • Scribd. (2021, July 12). 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. Retrieved from [Link]

  • Noorizadeh, H., et al. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Sciedco. (n.d.). 1-Chloro-4-(2-nitrovinyl)benzene, 5 g. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Growing Science. (2016, February 2). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of (Z)-1-Chloro-4-(2-nitrovinyl)benzene Derivatives

Introduction (Z)-1-Chloro-4-(2-nitrovinyl)benzene and its derivatives are valuable synthetic intermediates in the development of novel pharmaceuticals and functional organic materials. The presence of the nitrovinyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Z)-1-Chloro-4-(2-nitrovinyl)benzene and its derivatives are valuable synthetic intermediates in the development of novel pharmaceuticals and functional organic materials. The presence of the nitrovinyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making it an interesting substrate for carbon-carbon bond formation. However, the inherent stability of the (Z)-isomer and the potential for side reactions associated with the nitro group present unique challenges for traditional cross-coupling methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective cross-coupling of these challenging substrates, with a focus on Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols and insights provided herein are designed to serve as a robust starting point for the synthesis of a diverse range of stilbene and enyne derivatives.

Challenges and Considerations

The primary challenge in the cross-coupling of (Z)-1-chloro-4-(2-nitrovinyl)benzene derivatives lies in the lower reactivity of the vinyl chloride bond compared to its bromide or iodide counterparts.[1][2] The strong electron-withdrawing nature of the p-nitrovinyl group can, in some cases, activate the aryl-chloride bond towards oxidative addition, a key step in the catalytic cycle. However, this same functionality can also lead to undesired side reactions or catalyst inhibition.[3][4] Maintaining the (Z)-geometry of the double bond throughout the reaction is another critical consideration, as isomerization to the more stable (E)-isomer can occur under harsh reaction conditions.

Suzuki-Miyaura Coupling: Synthesis of Stilbene Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds and is particularly well-suited for the synthesis of substituted stilbenes.[1][5] For electron-deficient vinyl chlorides, the choice of a highly active catalyst system is paramount for achieving good yields and preserving the stereochemistry of the double bond.[1]

Key Parameters and Rationale
  • Catalyst: Palladium-based catalysts are the most effective.[1] For challenging substrates like vinyl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[1][6]

  • Ligand: Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional reactivity in the coupling of aryl and vinyl chlorides.[6][7] These ligands stabilize the palladium(0) active species and promote efficient oxidative addition.

  • Base: A suitable base is crucial for the transmetalation step.[8] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are compatible with a wide range of functional groups.[9][10]

  • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used, often in the presence of water to aid in the dissolution of the base.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (Z)-1-chloro-4-(2-nitrovinyl)benzene with an arylboronic acid.

Materials:

  • (Z)-1-Chloro-4-(2-nitrovinyl)benzene

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous dioxane or toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous solvent and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for vinyl chlorides.[7]
Base K₃PO₄ or Cs₂CO₃Effective for transmetalation, compatible with nitro groups.[9][10]
Solvent Dioxane/H₂O or Toluene/H₂OGood solubility for reactants, promotes base activity.[7][9]
Temperature 80 - 110 °CBalances reaction rate and potential for isomerization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Cl Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar [Ar'B(OH)₃]⁻ Transmetalation Transmetalation PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination BoronicAcid Ar'B(OH)₂ Base Base Substrate Ar-Cl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a powerful method for the direct arylation of alkenes.[11] In the context of (Z)-1-chloro-4-(2-nitrovinyl)benzene, it can be employed to couple the nitrovinylarene with another vinyl-containing molecule. Given the presence of an activated double bond in the substrate, careful control of reaction conditions is necessary to favor the desired cross-coupling over self-coupling or oligomerization.

Key Parameters and Rationale
  • Catalyst: Palladium complexes are the catalysts of choice.[12] For less reactive chlorides, phosphine-free catalyst systems or those employing bulky, electron-rich phosphine ligands can be effective.[13]

  • Base: A variety of organic and inorganic bases can be used, such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).[12] The base is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are commonly employed.[12]

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly for heterogeneous reactions.[14]

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of (Z)-1-chloro-4-(2-nitrovinyl)benzene with an alkene.

Materials:

  • (Z)-1-Chloro-4-(2-nitrovinyl)benzene

  • Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%) or a suitable ligand

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • In a sealed tube or a flask equipped with a condenser, combine (Z)-1-chloro-4-(2-nitrovinyl)benzene (1 equivalent), the alkene, Pd(OAc)₂, the phosphine ligand (if used), and the base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Data Summary: Heck Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃Effective for vinyl halides.[12]
Base Et₃N or K₂CO₃Neutralizes HX byproduct.[12]
Solvent DMF or NMPHigh boiling point, good for reactant solubility.[12]
Temperature 100 - 140 °CNecessary to drive the reaction with less reactive chlorides.

Diagram: Heck Reaction Workflow

Heck_Workflow Start Start: Assemble Reactants Assemble Combine Substrate, Alkene, Catalyst, Base, and Solvent in a sealed vessel. Start->Assemble Heat Heat Reaction Mixture (100-140 °C) Assemble->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for a Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is instrumental in the synthesis of conjugated enynes.[15] Both copper-catalyzed and copper-free conditions have been developed. For substrates sensitive to copper, such as those containing a nitro group, a copper-free protocol is often preferred to avoid potential side reactions.[16][17]

Key Parameters and Rationale
  • Catalyst: A palladium catalyst is essential.[15] Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, are traditionally used.[18]

  • Copper Co-catalyst (optional): In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used to facilitate the formation of a copper acetylide intermediate.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used. It acts as both a base and, in some cases, the solvent.[15]

  • Solvent: Solvents like THF, DMF, or the amine base itself are typically employed.[15]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of (Z)-1-chloro-4-(2-nitrovinyl)benzene with a terminal alkyne.

Materials:

  • (Z)-1-Chloro-4-(2-nitrovinyl)benzene

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (4-12 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand. Stir in the anhydrous solvent for 10-15 minutes to pre-form the catalyst.

  • Add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1 equivalent), the terminal alkyne, and the base.

  • Heat the reaction mixture to 60-100 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended Condition (Copper-Free)Rationale
Catalyst Pd₂(dba)₃ / P(t-Bu)₃ or XPhosHigh activity for less reactive chlorides, avoids copper.[16]
Base Cs₂CO₃ or K₂CO₃Strong, non-nucleophilic base.
Solvent THF, Dioxane, or TolueneAprotic solvents suitable for the reaction.
Temperature 60 - 100 °CMilder conditions may be possible with highly active catalysts.

Diagram: Sonogashira Reaction Logical Relationships

Sonogashira_Logic cluster_catalyst Catalyst Options Substrate (Z)-1-Chloro-4-(2-nitrovinyl)benzene + Terminal Alkyne ReactionConditions Reaction Conditions Substrate->ReactionConditions CatalystSystem Catalyst System CatalystSystem->ReactionConditions Traditional Pd Catalyst + CuI Co-catalyst (e.g., Pd(PPh₃)₄, CuI) CopperFree Pd Catalyst + Ligand (e.g., Pd₂(dba)₃, P(t-Bu)₃) Base Base Base->ReactionConditions Solvent Solvent Solvent->ReactionConditions Product Conjugated Enynes ReactionConditions->Product

Caption: Logical relationships in a Sonogashira cross-coupling reaction.

Conclusion

The cross-coupling of (Z)-1-chloro-4-(2-nitrovinyl)benzene derivatives presents a synthetically valuable yet challenging endeavor. The protocols and guidelines presented in this application note, focusing on Suzuki-Miyaura, Heck, and Sonogashira reactions, provide a solid foundation for researchers to explore the synthesis of novel stilbenes and enynes. The key to success lies in the judicious selection of a highly active catalyst system, appropriate base, and optimized reaction conditions to ensure high yields while preserving the desired (Z)-stereochemistry. The information provided herein, grounded in established principles of cross-coupling chemistry, should empower scientists in the fields of medicinal chemistry and materials science to unlock the full synthetic potential of this important class of molecules.

References

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. Retrieved from [Link]

  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group. Chemical Communications. Retrieved from [Link]

  • American Chemical Society. (2006, December 1). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • PMC. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Retrieved from [Link]

  • American Chemical Society. (2006, December 14). Palladium-Catalyzed Cross-Coupling between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. Organic Letters. Retrieved from [Link]

  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. Retrieved from [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • PMC. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Retrieved from [Link]

  • (n.d.). Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Retrieved from [Link]

  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2012, March 6). Heck–Matsuda Reaction for Allylic Nitro Compounds: A Short Asymmetric Synthesis of an FTY720 Derivative. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • (2011, August 8). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Chromatographic separation of E and Z isomers of 1-Chloro-4-(2-nitrovinyl)benzene

Welcome to the Technical Support Center for the chromatographic separation of the E and Z isomers of 1-Chloro-4-(2-nitrovinyl)benzene (commonly known as 4-chloro- β -nitrostyrene). As a Senior Application Scientist, I ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic separation of the E and Z isomers of 1-Chloro-4-(2-nitrovinyl)benzene (commonly known as 4-chloro- β -nitrostyrene).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. To ensure your analytical and preparative workflows are robust, reproducible, and self-validating, we will explore the geometric and electronic causality behind the chromatographic behavior of these isomers.

Mechanistic Causality of Separation (The "Why")

1-Chloro-4-(2-nitrovinyl)benzene is typically synthesized via the Henry (nitroaldol) condensation, which heavily favors the thermodynamically stable E-isomer[1]. However, photochemical isomerization or specific catalytic conditions can yield the Z-isomer, necessitating rigorous chromatographic separation.

The Geometric Principle:

  • E-Isomer (Major): Features a trans-arrangement of the 4-chlorophenyl and nitro groups. This allows for extended π -conjugation and a highly planar geometry.

  • Z-Isomer (Minor): Features a cis-arrangement. The severe steric clash between the bulky aromatic ring and the nitro group forces the molecule out of coplanarity, disrupting conjugation and creating a localized, higher dipole moment.

The Chromatographic Consequence: Because the Z-isomer is non-planar and more polar, it interacts more strongly with the silanol groups of Normal Phase (silica) stationary phases, eluting later than the E-isomer. Conversely, in Reversed-Phase (C18) chromatography, the planar E-isomer maximizes hydrophobic surface contact with the alkyl chains, causing it to be retained longer and elute after the Z-isomer.

Chromatographic Data Summary

Use the following self-validating reference parameters to confirm the identity of your separated fractions.

ParameterE-1-Chloro-4-(2-nitrovinyl)benzeneZ-1-Chloro-4-(2-nitrovinyl)benzene
Geometry Planar (Extended π -conjugation)Non-planar (Steric clash)
Relative Polarity LowerHigher
Normal Phase Elution First (Faster Rf​ )Second (Slower Rf​ )
Reversed-Phase Elution Second (Stronger hydrophobic interaction)First (Weaker hydrophobic interaction)
UV λmax​ ~315 nm (Hyperchromic)~290 nm (Hypsochromic)
1 H-NMR Vinylic J 13.5 – 14.0 Hz8.0 – 9.0 Hz

Separation Workflow & Decision Matrix

IsomerSeparation Crude Crude 1-Chloro-4-(2-nitrovinyl)benzene (E/Z Mixture) Decision Select Chromatographic Method Crude->Decision NP Normal Phase (Silica Gel) Preparative Scale Decision->NP Bulk Purification RP Reversed-Phase (C18 HPLC) Analytical/Semi-Prep Decision->RP High Resolution NP_Cond Eluent: Hexane/EtOAc (95:5) Protect from UV Light NP->NP_Cond RP_Cond Eluent: MeCN/H2O (60:40) Flow: 1.0 mL/min RP->RP_Cond E_NP E-Isomer (Major) Elutes First (Less Polar) NP_Cond->E_NP tR: Faster Z_NP Z-Isomer (Minor) Elutes Second (More Polar) NP_Cond->Z_NP tR: Slower Z_RP Z-Isomer Elutes First (Less Hydrophobic) RP_Cond->Z_RP tR: Faster E_RP E-Isomer Elutes Second (More Hydrophobic) RP_Cond->E_RP tR: Slower

Workflow for the chromatographic separation of E/Z isomers of 1-Chloro-4-(2-nitrovinyl)benzene.

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Preparative Scale)

Objective: Bulk separation of the major E-isomer from the minor Z-isomer.

  • Column Preparation: Slurry-pack a column with deactivated silica gel (230-400 mesh).

    • Self-Validation Check: Run a preliminary TLC plate (Hexane:EtOAc 95:5). The E-isomer should show an Rf​≈0.6 , while the Z-isomer will trail at Rf​≈0.4 .

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and apply evenly to the column head.

  • Elution: Elute with an isocratic gradient of Hexane:Ethyl Acetate (95:5). Maintain a rapid flow rate to minimize on-column residence time, as nitroalkenes are highly prone to degradation[2].

  • Fraction Collection & Protection: Collect fractions strictly in amber vials to prevent UV-induced E Z isomerization[2].

  • Validation System: Evaporate a small aliquot of the separated fractions and dissolve in CDCl 3​ . Acquire a 1 H-NMR spectrum. Confirm the E-isomer by the presence of vinylic doublets with a coupling constant of J=13.5−14.0 Hz. The Z-isomer fraction will present a J=8.0−9.0 Hz.

Protocol B: Reversed-Phase HPLC (Analytical/Semi-Prep)

Objective: High-resolution quantification and isolation of high-purity isomers[1].

  • System Equilibration: Flush a standard C18 column (e.g., 250 x 4.6 mm, 5 μ m) with MeCN:H 2​ O (60:40 v/v) at a flow rate of 1.0 mL/min[3].

  • Detection Setup: Set the Diode Array Detector (DAD) to monitor simultaneously at 254 nm and 310 nm.

  • Injection: Inject 10-20 μ L of the sample dissolved in the mobile phase.

  • Elution: The Z-isomer will elute first, followed by the E-isomer.

  • Validation System: Analyze the DAD spectra of the peaks. The later-eluting peak (E-isomer) must show a λmax​ near 315 nm. The earlier-eluting peak (Z-isomer) must show a hypsochromic shift ( λmax​<300 nm) due to the loss of coplanarity. This spectral confirmation makes the HPLC method entirely self-validating.

Troubleshooting & FAQs

Q1: Why is my purified Z-isomer converting back into a mixture of E and Z isomers during concentration? A: Photochemical isomerization. β -nitrostyrenes are highly susceptible to UV-induced isomerization[2]. Exposure to ambient laboratory light provides enough energy to overcome the rotational barrier, causing the sterically hindered Z-isomer to relax back into the thermodynamically stable E-isomer. Solution: Wrap your rotary evaporator receiving flasks in aluminum foil and store all purified fractions in amber vials at -20 °C.

Q2: I am seeing a brown oil instead of a crystalline solid during purification on the silica column. What happened? A: Nitroalkenes can undergo base-catalyzed polymerization or thermal degradation[2]. Solution: Ensure your silica gel is neutral or slightly acidic. Never use basic modifiers (like Triethylamine) in your mobile phase for nitrostyrenes. Additionally, maintain rotary evaporation bath temperatures below 30 °C.

Q3: My E-isomer is co-eluting with unreacted 4-chlorobenzaldehyde on normal phase silica. How do I resolve this? A: 4-chlorobenzaldehyde has a similar polarity profile to the E-isomer on standard silica. Solution: Switch to the Reversed-Phase HPLC protocol (Protocol B). The C18 column exploits the significant difference in hydrophobicity between the aldehyde and the extended π -system of the nitrostyrene, easily resolving the two peaks[1]. Alternatively, use silver nitrate-impregnated silica gel for normal phase, which interacts selectively with the alkene π -bond[2].

References

  • Google Patents. "EP2174927A1 - Method for producing beta-nitrostyrene compound.
  • The Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications." URL:[Link]

Sources

Optimization

Minimizing polymerization and degradation during (Z)-1-Chloro-4-(2-nitrovinyl)benzene storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of β-nitrostyrenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of β-nitrostyrenes. Working with (Z)-1-Chloro-4-(2-nitrovinyl)benzene requires a rigorous understanding of its physical chemistry. This is not a compound you can simply leave on the benchtop; it is a highly reactive, metastable electrophile.

Below is an in-depth, causality-driven guide to understanding, troubleshooting, and optimizing the storage of this sensitive compound.

Part 1: Mechanistic Insights into Stability (The "Why" Behind the "What")

To prevent degradation, we must first understand the thermodynamic and kinetic forces acting upon the (Z)-isomer. Its degradation is not random; it is driven by three distinct mechanistic pathways:

  • Thermodynamic Instability (Photo-Isomerization): The (Z)-configuration of 1-chloro-4-(2-nitrovinyl)benzene is sterically hindered compared to its (E)-counterpart due to the proximity of the 4-chlorophenyl ring and the bulky nitro group. Exposure to UV or visible light provides the activation energy necessary to temporarily excite the π-bond, allowing free rotation and relaxation into the thermodynamically favored (E)-isomer.

  • Electrophilic Vulnerability (Hydrolysis & Cleavage): The nitro group is powerfully electron-withdrawing, rendering the β-carbon highly electrophilic. In the presence of ambient moisture or trace base, the molecule acts as a Michael acceptor. Nucleophilic attack by water leads to hydration and subsequent retro-Henry cleavage, degrading your pure sample into 4-chlorobenzaldehyde and nitromethane.

  • Runaway Polymerization: While β-nitrostyrenes can ironically act as radical inhibitors by releasing NO₂ [1], concentrated pure samples subjected to thermal stress or trace radical initiators (like peroxides in ether solvents) undergo rapid anionic or free-radical polymerization. This cross-linking transforms crystalline batches into intractable, gummy residues [2].

DegradationMechanisms Z_Isomer (Z)-1-Chloro-4-(2-nitrovinyl)benzene (Metastable Target) E_Isomer (E)-Isomer (Thermodynamic Sink) Z_Isomer->E_Isomer UV/Vis Light (Photo-isomerization) Polymer Polymeric Residue (Gummy Degradant) Z_Isomer->Polymer Heat / Radicals (Polymerization) Hydrolysis Cleavage Products (Aldehyde + Nitromethane) Z_Isomer->Hydrolysis Moisture / Base (Michael Addition)

Mechanisms of (Z)-1-Chloro-4-(2-nitrovinyl)benzene degradation and their environmental triggers.

Part 2: Troubleshooting FAQs

Q: My freshly synthesized (Z)-1-Chloro-4-(2-nitrovinyl)benzene converted to a mixture of isomers during storage. How did this happen? A: You likely stored it in a clear glass vial or exposed it to ambient laboratory lighting during workup. The Z → E photo-isomerization is rapid. Causality: Photons in the visible/UV spectrum break the π-bond's rigidity. Solution: Always handle the Z-isomer under low-light conditions and store strictly in amber glass vials.

Q: I opened a 6-month-old batch and found a dark, gummy residue instead of a crystalline solid. Is it ruined? A: This is classic runaway polymerization triggered by thermal stress or oxygen exposure. Once polymerized, the material is largely unrecoverable because the carbon-carbon backbone is permanently cross-linked. However, if the polymerization is partial, you can recover the remaining monomer (see Protocol B below).

Q: Should I use polymerization inhibitors like BHT (Butylated hydroxytoluene)? A: If you are storing the compound as a neat, dry solid at -20°C, inhibitors are unnecessary and introduce impurities. However, if you must store it in solution (e.g., as a stock solution for biological assays), adding 100 ppm of BHT is highly recommended. BHT acts as a sacrificial radical scavenger, intercepting trace peroxides before they can initiate alkene polymerization [3].

Part 3: Quantitative Storage Data

To illustrate the critical nature of storage conditions, below is a comparative matrix demonstrating the expected integrity of the (Z)-isomer over a 6-month period based on environmental variables.

Storage ConditionLight ExposureAtmosphereInhibitorExpected Z-Isomer Purity (6 Months)Physical State
25°C (Benchtop)Ambient LightAirNone< 10% (Mainly E-isomer & Polymer)Dark, Gummy Solid
4°C (Fridge)DarkAirNone~ 70% (Hydrolysis & Cleavage noted)Clumpy, Wet Solid
-20°C (Freezer)DarkArgonNone> 98% Free-flowing Crystals
-20°C (Solution)DarkArgon100 ppm BHT> 95% Clear, Yellow Solution

Part 4: Standard Operating Procedures (Protocols)

Trustworthy science relies on self-validating systems. The following protocols incorporate physical checkpoints to ensure your material remains stable.

Protocol A: Optimal Preparation for Long-Term Storage

This workflow is designed to systematically eliminate light, moisture, oxygen, and thermal energy.

  • High-Vacuum Drying: Transfer the purified (Z)-isomer to a round-bottom flask and apply high vacuum (< 0.1 Torr) for 4 hours.

    • Validation Check: The material must be a completely free-flowing powder. Any clumping indicates residual moisture, which will trigger Michael addition cleavage over time.

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Repeatedly opening a cold bulk vial introduces atmospheric condensation (moisture) during freeze-thaw cycles.

  • Argon Blanketing: Purge each vial with a gentle stream of Argon gas for 10 seconds.

    • Causality: Argon is heavier than Nitrogen and effectively sinks to the bottom of the vial, creating a dense protective blanket that displaces reactive O₂ and H₂O.

  • Sealing: Cap tightly using PTFE-lined caps. Do not use standard rubber septa.

    • Causality: Highly electrophilic nitrostyrenes can react with or extract plasticizers from cheap rubber, initiating degradation.

  • Storage: Transfer immediately to a -20°C freezer.

StorageWorkflow Synthesis Purified (Z)-Isomer Inhibitor Add BHT (If in solution) Synthesis->Inhibitor Vial Amber Vial (Block UV) Inhibitor->Vial Atmosphere Argon Purge (Exclude O2/H2O) Vial->Atmosphere Temp Store at -20°C (Thermal Stability) Atmosphere->Temp

Optimized workflow for the long-term storage of (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

Protocol B: Recovery of Degraded/Polymerized Samples

If your sample has partially polymerized or isomerized, use this protocol to salvage the active monomer.

  • Selective Dissolution: Suspend the degraded mixture in a minimal amount of cold dichloromethane (CH₂Cl₂).

    • Validation Check: The monomeric (Z)- and (E)-isomers will dissolve readily. The highly cross-linked polymeric gums will remain insoluble.

  • Filtration: Filter the suspension through a plug of Celite to remove the insoluble polymers.

  • Flash Chromatography: Load the filtrate onto a silica gel column deactivated with 1% triethylamine (to prevent acid-catalyzed degradation). Elute with a Hexane/Ethyl Acetate gradient (typically 9:1).

    • Causality: This separates the (Z)-isomer from the (E)-isomer and highly polar cleavage products (e.g., 4-chlorobenzaldehyde).

  • Cold Concentration: Evaporate the solvent under reduced pressure, keeping the water bath strictly below 30°C to prevent thermal re-polymerization.

  • Recrystallization: Recrystallize immediately from cold ethanol to enrich the (Z)-isomer purity, then proceed to Protocol A.

References

  • Encinas, M. V., Lissi, E., & Norambuena, E. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 31(18), 6058-6062. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7626, Beta-Nitrostyrene. PubChem. Available at:[Link]

Troubleshooting

Recrystallization and purification techniques for crude (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Welcome to the Technical Support Center for the isolation and purification of (Z)-1-Chloro-4-(2-nitrovinyl)benzene. This portal is designed for researchers and drug development professionals dealing with the unique therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (Z)-1-Chloro-4-(2-nitrovinyl)benzene. This portal is designed for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of isolating the less stable (Z)-isomer of nitrostyrenes.

Unlike the thermodynamically favored (E)-isomer typically produced via the Henry (nitroaldol) reaction, the (Z)-isomer is highly reactive and prone to thermal isomerization. This guide synthesizes field-proven methodologies, thermodynamic causality, and self-validating protocols to ensure high-purity isolation.

Purification Decision Matrix

Before beginning your purification, analyze the physical state of your crude product. Use the workflow below to determine the optimal isolation strategy.

G Start Crude (Z)-1-Chloro-4-(2-nitrovinyl)benzene CheckState Analyze Physical State Start->CheckState Oil Red/Brown Oil (Polymerized/Impure) CheckState->Oil Solid Yellow Solid (E/Z Mixture) CheckState->Solid Trituration Cold Trituration (Isopropanol) Oil->Trituration Recrystallization Dark Recrystallization (< 40°C) Solid->Recrystallization Trituration->Recrystallization Crystallizes Chromatography Silica Chromatography (Hexane/EtOAc) Trituration->Chromatography Fails to crystallize Recrystallization->Chromatography E-isomer contamination Pure Pure (Z)-Isomer Recrystallization->Pure Success Chromatography->Pure

Workflow for the purification of (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

Troubleshooting & FAQs

Q1: During recrystallization, my (Z)-isomer keeps converting back to the (E)-isomer. How do I prevent this? Causality: The (Z)-isomer of 1-chloro-4-(2-nitrovinyl)benzene is approximately 6.1 kcal/mol higher in energy than the (E)-isomer [1]. This is due to severe steric hindrance between the nitro group and the 4-chlorophenyl ring, which breaks the planar geometry and disrupts extended π-conjugation [1]. Standard recrystallization techniques (e.g., boiling solvent) provide enough thermal energy to overcome the activation barrier, causing rapid Z→E isomerization. Solution: You must utilize a "cold recrystallization" method where the solvent is never heated above 40°C. Furthermore, ambient UV light drives the photoequilibrium toward the (E)-state; all glassware must be wrapped in aluminum foil [2].

Q2: My crude product is a reddish-brown oil instead of a crystalline solid. Why? Causality: Nitrostyrenes act as powerful Michael acceptors and are highly susceptible to polymerization, particularly when exposed to heat or trace basic impurities during solvent concentration [3]. An orange or red coloration is a direct visual indicator of polymeric byproducts [3]. Solution: Do not attempt to heat the oil to induce crystallization. Instead, perform a cold trituration using ice-cold isopropanol to dissolve the monomeric nitrostyrene while leaving the heavier polymers behind [3]. If this fails, proceed to silica gel chromatography.

Q3: The (E) and (Z) isomers co-crystallize. How can I separate them? Causality: Because both isomers share identical molecular weights and similar functional groups, they often exhibit overlapping solubility profiles. However, the non-planar geometry of the (Z)-isomer alters its dipole moment, reducing its affinity for polar stationary phases compared to the planar (E)-isomer. Solution: Use flash column chromatography. The (Z)-isomer will typically elute slightly faster than the (E)-isomer on silica gel when using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) [2].

Quantitative Isomer Comparison Data

To successfully separate the isomers, it is critical to understand their divergent physical properties.

Property(E)-1-Chloro-4-(2-nitrovinyl)benzene(Z)-1-Chloro-4-(2-nitrovinyl)benzene
Relative Electronic Energy 0.0 kcal/mol+6.1 kcal/mol [1]
Molecular Geometry Planar (Extended π-conjugation)Non-planar (Steric hindrance) [1]
1 H-NMR Vinylic Coupling ( J ) ~14.0 – 16.0 Hz~9.6 Hz [2]
R f​ Value (Hex/EtOAc 90:10) ~0.35~0.45
Thermal Stability High (Stable up to >100°C)Low (Isomerizes to (E) >40°C)

Step-by-Step Methodologies

Protocol 1: Low-Temperature, Light-Shielded Recrystallization

Use this protocol if your crude product is a solid with minimal polymeric oil.

  • Preparation: Wrap a 50 mL Erlenmeyer flask completely in aluminum foil to block ambient light.

  • Dissolution: Add the crude (Z)-1-Chloro-4-(2-nitrovinyl)benzene to the flask. Add a minimal amount of a 1:1 mixture of Ethanol/Water pre-warmed to exactly 35°C (monitor with a thermometer; do not exceed 40°C ). Swirl gently until dissolved.

  • Cooling: Allow the flask to cool to room temperature in the dark for 30 minutes, then transfer to a -20°C freezer for 12 hours to induce crystallization.

  • Isolation: Quickly filter the pale yellow crystals using a Büchner funnel under vacuum. Wash the filter cake with 5 mL of ice-cold (-20°C) isopropanol to remove any residual mother liquor containing the (E)-isomer or polymers [3].

  • Self-Validating Check ( 1 H-NMR): To validate success without destroying the batch, dissolve 1 mg of the crystals in CDCl 3​ . Run a 1 H-NMR spectrum. The presence of two doublets at ~6.78 ppm and ~6.97 ppm with a coupling constant of J=9.6 Hz confirms the pure (Z)-geometry [2]. If J>14 Hz is observed, (E)-isomer contamination is present, and you must proceed to Protocol 2.

Protocol 2: Flash Column Chromatography for Isomer Resolution

Use this protocol if recrystallization fails, or if the crude product is a polymerized oil.

  • Column Packing: Pack a glass column with standard silica gel (230-400 mesh) using Hexane as the solvent. Do not use basic modifiers like Triethylamine (TEA), as nitrostyrenes are sensitive to base-catalyzed degradation [4].

  • Sample Loading: Dissolve the crude oil/solid in the absolute minimum volume of Dichloromethane (DCM). Dry-load the sample onto a small amount of silica gel, evaporate the DCM under reduced pressure (at room temperature), and add the powder to the top of the column [3].

  • Elution: Elute using an isocratic gradient of Hexane/Ethyl Acetate (95:5). Keep the column wrapped in foil.

  • Self-Validating Check (2D-TLC): Before pooling fractions, run a 2D-TLC to ensure the (Z)-isomer is not degrading on the silica. Spot a fraction, run it in Hexane/EtOAc (90:10), let the plate dry, rotate it 90 degrees, and run it again. If the compound appears as a single spot on the diagonal, it is stable. If it smears off the diagonal, it is isomerizing during elution [4].

  • Collection: The (Z)-isomer will elute first (R f​ ~0.45), followed by the (E)-isomer (R f​ ~0.35). Pool the (Z)-fractions and concentrate under reduced pressure in a water bath strictly kept below 30°C.

References

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in[3+2] cycloaddition reactions. An MEDT study. RSC Advances. URL:[Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules (PMC). URL:[Link]

  • Struggling with the purification of a nitroaldol product. Reddit - r/OrganicChemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solvent-Induced Isomerization of (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Executive Summary & Mechanistic Causality As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize the (Z)-isomer of 1-Chloro-4-(2-nitrovinyl)benzene, only to find it has compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize the (Z)-isomer of 1-Chloro-4-(2-nitrovinyl)benzene, only to find it has completely converted to the (E)-isomer by the time they run their NMR or biological assays.

The Causality: The (Z)-configuration of beta-nitrostyrenes is a kinetic product. It is thermodynamically unstable due to severe steric repulsion between the para-chlorophenyl ring and the nitro group. In standard Henry-Knoevenagel condensation reactions, the trans (E) configuration is sterically favored, and the cis (Z) isomer is rarely isolated without highly specialized conditions ()[1].

When you dissolve the (Z)-isomer in a polar protic solvent (like methanol) or expose it to trace acids/bases, the solvent hydrogen-bonds with the nitro group or facilitates a reversible Michael-type addition. This stabilizes a zwitterionic transition state, reducing the double-bond character of the alkene and lowering the activation energy for C-C bond rotation. The molecule rapidly relaxes into the thermodynamically stable (E)-isomer.

Mechanism Z_Isomer (Z)-1-Chloro-4- (2-nitrovinyl)benzene (Kinetic Product) Intermediate Zwitterionic/Addition Intermediate (C-C Bond Rotation) Z_Isomer->Intermediate Solvent Interaction Solvent Polar/Protic Solvent (e.g., MeOH, DMSO) or Trace Acid/Base Solvent->Intermediate E_Isomer (E)-1-Chloro-4- (2-nitrovinyl)benzene (Thermodynamic Product) Intermediate->E_Isomer Elimination/Relaxation

Mechanistic pathway of solvent-induced Z-to-E isomerization via zwitterionic intermediate.

Diagnostic Troubleshooting (FAQs)

Q: Why does my isolated (Z)-isomer completely convert to the (E)-isomer during NMR analysis? A: Standard deuterated chloroform (CDCl 3​ ) often contains trace amounts of deuterium chloride (DCl) and phosgene due to photodegradation. These acidic impurities protonate the nitro group, catalyzing rapid isomerization. Solution: Filter your CDCl 3​ through a plug of basic alumina immediately before use, or switch to a non-polar, non-acidic solvent like Benzene-d 6​ .

Q: How can I prevent isomerization during chromatographic purification? A: Silica gel is inherently acidic and highly polar. Extended residence time on an acidic stationary phase in the presence of polar eluents provides an ideal microenvironment for acid-catalyzed Z→E conversion. Furthermore, exposure to ambient UV light during column chromatography can trigger photoisomerization ()[2]. Solution: Use rapid flash chromatography to minimize column residence time. Ensure all workup and purification steps are carried out under strictly neutral conditions and protect the compound from direct light by using amber vials or wrapping glassware in aluminum foil ()[3].

Q: What is the optimal solvent matrix for biological assays and long-term storage? A: Biological assays often require DMSO, which is highly polar and accelerates isomerization. Solution: For storage, keep the compound neat (dry powder) in an amber vial under argon at -20°C. For assays, prepare DMSO stock solutions immediately before use (within 5 minutes of dosing) and keep them shielded from light.

Quantitative Stability Matrix

To guide your experimental design, below is a summary of the expected half-life ( t1/2​ ) of (Z)-1-Chloro-4-(2-nitrovinyl)benzene across various solvent matrices.

Solvent MatrixEnvironmental ConditionEstimated t1/2​ of (Z)-IsomerPrimary Mechanism of Degradation
Methanol Ambient Light, 25°C< 2 hoursProtic stabilization / Photo-isomerization
DMSO Dark, 25°C~ 12 hoursHigh polarity lowering rotational barrier
CDCl 3​ (Untreated) Dark, 25°C< 4 hoursAcid-catalyzed (trace HCl/DCl)
Benzene-d 6​ Dark, 25°C> 7 daysStable (Non-polar, aprotic)
Hexane/EtOAc (9:1) Dark, 4°C> 30 daysStable (Low temp, non-polar)

Self-Validating Experimental Protocols

To ensure the integrity of your (Z)-isomer, implement the following self-validating Standard Operating Procedures (SOPs).

SOP 1: Light-Protected, Neutralized Workup

Causality: Trace acids or strong bases catalyze the isomerization. Neutralizing the aqueous phase prevents protonation of the nitronate-like intermediates.

  • Quench: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH 4​ Cl) to maintain strict neutral pH ()[3].

  • Extract: Perform all extractions using a non-polar solvent (e.g., Hexane or Toluene). Avoid highly polar solvents like Ethyl Acetate, which partition protic impurities into the organic layer.

  • Shield: Wrap all separatory funnels and collection flasks in aluminum foil to prevent photo-induced isomerization.

  • Dry: Dry the organic layer over anhydrous Na 2​ SO 4​ (avoid MgSO 4​ as it can be slightly acidic). Self-Validation Step: Before proceeding to concentration, evaporate a 100 µL aliquot under a stream of N 2​ , dissolve in Benzene-d 6​ , and run a rapid 1 H-NMR. The presence of the characteristic (Z)-alkene doublet (typically J≈8−10 Hz, compared to the larger J≈13−16 Hz for the E-isomer) confirms the Z/E ratio remains unchanged from the crude mixture.

SOP 2: Rapid Isomer-Preserving Flash Chromatography

Causality: Minimizing residence time on acidic silica prevents the stationary phase from acting as an isomerization catalyst.

  • Deactivate Silica: Pre-treat the silica gel by packing the column with a solvent system containing 1% Triethylamine (TEA). Flush with 3 column volumes of the TEA-containing solvent, followed by 2 column volumes of the pure eluent (e.g., 95:5 Hexane/DCM) to remove excess free amine.

  • Load: Load the sample using the minimum amount of a non-polar solvent (e.g., dry toluene). Do not use DCM or Methanol for loading.

  • Elute: Elute using a high flow rate (flash chromatography) to minimize column residence time to under 15 minutes.

  • Collect: Collect fractions directly into amber vials. Self-Validation Step: Spot the first and last product-containing fractions on a TLC plate. Elute and visualize under UV. A single spot confirms no on-column isomerization occurred; a trailing secondary spot indicates the column was not sufficiently deactivated or the run time was too long.

Workflow Start Crude Reaction Mixture Containing (Z)-Isomer Workup Neutral Aqueous Workup (Avoid Strong Bases/Acids) Start->Workup SolventPrep Solvent Exchange (Use Non-polar, Aprotic e.g., Toluene, Hexane) Workup->SolventPrep Purification Rapid Flash Chromatography (Deactivated Silica, Dark Room) SolventPrep->Purification Storage Storage (Amber Vial, -20°C, Argon) Purification->Storage

Self-validating experimental workflow for the isolation and storage of (Z)-beta-nitrostyrenes.

References

  • Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL) . National Center for Biotechnology Information (PMC). URL:[Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene . National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between (Z)-1-Chloro-4-(2-nitrovinyl)benzene and its (E)-isomer

As a Senior Application Scientist, I frequently encounter challenges in optimizing synthetic pathways where isomer-specific reactivity dictates the success of a transformation. 1-Chloro-4-(2-nitrovinyl)benzene (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing synthetic pathways where isomer-specific reactivity dictates the success of a transformation. 1-Chloro-4-(2-nitrovinyl)benzene (commonly known as p-chloro-β-nitrostyrene) is a highly versatile building block in medicinal chemistry and organic synthesis.

The reactivity of this molecule is dominated by its highly electron-deficient double bond. The nitro group acts as a potent electron-withdrawing group (EWG), polarizing the alkene and making the β-carbon highly susceptible to nucleophilic attack[1]. The presence of the para-chloro substituent further depletes the electron density of the π-system through inductive effects, synergistically accelerating its function as a Michael acceptor and cycloaddition reagent[1].

While the (E)-isomer is thermodynamically favored and commercially ubiquitous, the (Z)-isomer exhibits distinct and often superior kinetic reactivity. This guide systematically compares their performance, underlying mechanistic causality, and the experimental protocols required to leverage them.

Thermodynamic Stability vs. Kinetic Reactivity: The Causality of Strain Release

To understand why the (Z)-isomer outperforms the (E)-isomer kinetically, we must look at the causality driven by molecular geometry and ground-state energy.

In the (E)-configuration , the bulky 4-chlorophenyl ring and the nitro group are positioned on opposite sides of the double bond. This minimizes steric repulsion, making it the thermodynamically relaxed and stable form[2].

In contrast, the (Z)-configuration forces the aryl ring and the nitro group onto the same side, resulting in severe steric clash and a high ground-state energy[2]. However, this thermodynamic instability becomes a kinetic weapon. When the (Z)-isomer participates in polar reactions—such as a[3+2] cycloaddition (32CA)—the hybridization of the vinylic carbons transitions from sp² to sp³. This transition relieves the ground-state steric strain[3]. Because the molecule is already at a higher energy baseline and experiences "strain release" as it approaches the transition state, the activation enthalpy (ΔH‡) required to drive the reaction is significantly lower than that of the (E)-isomer[4].

Quantitative Reactivity Comparison

The kinetic advantages of the (Z)-isomer have been quantified through Molecular Electron Density Theory (MEDT) studies and experimental validations using nitrones (e.g., 5,5-dimethylpyrroline-N-oxide)[4].

Table 1: Reactivity Parameters for 1-Chloro-4-(2-nitrovinyl)benzene Isomers

Parameter(Z)-1-Chloro-4-(2-nitrovinyl)benzene(E)-1-Chloro-4-(2-nitrovinyl)benzene
Ground State Energy High (Destabilized by steric strain)Low (Thermodynamically relaxed)
Activation Enthalpy (ΔH‡) ~4.4 kcal/mol~5.0 kcal/mol
Reaction Kinetics FasterSlower
Stereoselectivity (32CA) Exo-selectiveEndo-selective
Regioselectivity Meta-selectiveMeta-selective

Mechanistic Visualization

The following energy profile illustrates the kinetic versus thermodynamic control governing the reactivity of both isomers.

Pathway cluster_0 Reaction Energy Profile Z_iso (Z)-Isomer (High Ground State Energy) TS_Z Transition State (Z) ΔH‡ = 4.4 kcal/mol Z_iso->TS_Z Strain Release E_iso (E)-Isomer (Low Ground State Energy) TS_E Transition State (E) ΔH‡ = 5.0 kcal/mol E_iso->TS_E Higher Barrier Prod_Z Exo-Cycloadduct (Fast Kinetics) TS_Z->Prod_Z Prod_E Endo-Cycloadduct (Slow Kinetics) TS_E->Prod_E

Caption: Energy profile comparing the cycloaddition reactivity of (Z)- and (E)-isomers.

Experimental Protocols: A Self-Validating System

To leverage these compounds effectively, researchers must be able to synthesize, isolate, and validate their reactivity. The following protocols form a complete, self-validating workflow.

Protocol 1: Synthesis via the Henry Reaction

The standard synthesis relies on the Henry reaction (nitroaldol condensation), which operates under thermodynamic control and predominantly yields the yellow, solid (E)-isomer[5].

  • Condensation: In a round-bottom flask, dissolve ammonium acetate (2.4 eq) in 20 mL of acetic acid[5]. Add nitromethane (6.9 eq) and 4-chlorobenzaldehyde (1 eq)[5].

  • Reflux: Heat the mixture to 100 °C and reflux for 6 hours to drive the dehydration of the intermediate β-nitro alcohol[5].

  • Workup: Cool the reaction to room temperature and stir overnight. Pour the solution into ice water and adjust the pH to 7 using a 2M aqueous NaOH solution[5].

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[5].

  • Isomer Isolation: The crude product is >95% (E)-isomer. To obtain the (Z)-isomer for comparative studies, subject the purified (E)-isomer to UV photoisomerization, followed by rigorous separation using preparative HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Kinetic Evaluation via ¹H-NMR

To empirically validate the reactivity difference, a [3+2] cycloaddition with a nitrone serves as an excellent self-validating kinetic assay[4].

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of the isolated (Z)- or (E)-isomer and 5,5-dimethylpyrroline-N-oxide in anhydrous CDCl₃.

  • Monitoring: Transfer the mixture to an NMR tube and maintain a constant temperature (e.g., 25 °C).

  • Data Acquisition: Monitor the reaction via ¹H-NMR spectroscopy at defined time intervals. Track the disappearance of the distinct vinylic protons of the nitrostyrene (δ ~7.94 ppm for the E-isomer)[5].

  • Validation: Plot concentration versus time to extract the pseudo-first-order rate constants. The steeper decay curve of the (Z)-isomer will directly validate its superior kinetic profile.

Workflow Step1 Henry Reaction 4-Chlorobenzaldehyde + Nitromethane Step2 Isomer Separation (Column Chromatography / HPLC) Step1->Step2 Z_iso Isolate (Z)-Isomer (Minor Product) Step2->Z_iso E_iso Isolate (E)-Isomer (Major Product) Step2->E_iso Step3 Kinetic Evaluation [3+2] Cycloaddition with Nitrone Z_iso->Step3 E_iso->Step3 Data NMR / HPLC Monitoring Determine Rate Constants (k) Step3->Data

Caption: Experimental workflow for the synthesis, isolation, and kinetic evaluation of isomers.

References

2.[3] Title: Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[4] Title: Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

5.[2] Title: Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study (PDF Version) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Comparative

Benchmarking asymmetric Michael additions to (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Benchmarking Asymmetric Michael Additions to (Z)-1-Chloro-4-(2-nitrovinyl)benzene: A Comparative Guide The asymmetric Michael addition to 1-chloro-4-(2-nitrovinyl)benzene (commonly known as p-chloronitrostyrene) is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Asymmetric Michael Additions to (Z)-1-Chloro-4-(2-nitrovinyl)benzene: A Comparative Guide

The asymmetric Michael addition to 1-chloro-4-(2-nitrovinyl)benzene (commonly known as p-chloronitrostyrene) is a cornerstone transformation in medicinal chemistry. It serves as the critical enantiodetermining step in the synthesis of GABA_B receptor agonists, most notably in the total synthesis of (R)-Baclofen[1]. While the thermodynamically stable (E)-isomer is the industry standard, benchmarking the sterically strained (Z)-isomer presents a unique landscape for evaluating catalyst efficiency, transition state rigidity, and stereocontrol.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will dissect the mechanistic causality behind catalyst selection, benchmark top-tier catalytic systems, and provide self-validating experimental workflows designed to guarantee stereochemical integrity.

Mechanistic Causality: The (Z)-Isomer Challenge

The (Z)-configuration forces the bulky p-chlorophenyl ring and the strongly electron-withdrawing nitro group into a cis relationship. This spatial proximity induces severe steric strain, making the alkene highly susceptible to background isomerization into the (E)-isomer under mildly basic conditions.

Causality in Catalyst Selection: To achieve high enantiomeric excess (ee) directly from the (Z)-isomer, the chosen catalyst must satisfy two absolute conditions:

  • Reaction Kinetics: The rate of the catalyst-mediated Michael addition must outcompete the background (Z)-to-(E) isomerization.

  • Transition State Rigidity: The catalyst must lock the distorted (Z)-geometry via robust non-covalent interactions.

Bifunctional organocatalysts achieve this through a dual-activation mode. The hydrogen-bond donor (e.g., thiourea or squaramide) coordinates to the nitro group, lowering the LUMO of the electrophile, while the basic amine moiety enolizes the nucleophile, raising its HOMO[2]. Squaramides systematically outperform thioureas in this specific context. Because squaramide H-bond donors are spaced further apart (~2.7 Å) compared to thioureas (~2.1 Å), they perfectly accommodate the distorted dihedral angles of the (Z)-nitroalkene, leading to superior catalytic activity and enantioselectivity[3][4].

CatalyticCycle A 1. Catalyst Resting State (Squaramide/Thiourea) B 2. Dual Activation (LUMO lowering & HOMO raising) A->B + (Z)-Nitroalkene + Nucleophile C 3. Stereocontrolled Nucleophilic Attack B->C H-Bond Assembly D 4. Enolate Intermediate & Proton Transfer C->D C-C Bond Formation E 5. Product Release (Michael Adduct) D->E Rearrangement E->A Catalyst Regeneration

Fig 1. Bifunctional organocatalytic cycle for asymmetric Michael addition.

Benchmarking Catalytic Systems

The following table synthesizes experimental data comparing top-tier catalytic systems for the asymmetric Michael addition to p-chloronitrostyrene derivatives. Notice the inverse relationship between catalyst rigidity (Squaramide > Thiourea) and the required catalyst loading necessary to achieve optimal yields[1][3][4].

Catalyst SystemOptimal NucleophileLoading (mol%)Time (h)Yield (%)ee (%)Key Mechanistic Advantage
Bifunctional Thiourea 1,3-Dicarbonyls102480–8794High modularity; generates quaternary carbon centers effectively[1].
Cinchona Squaramide Diethyl Malonate2–51292–96>95Superior kinetics and wider H-bond spacing suppress isomerization[3][4].
Diphenylprolinol Ether Aldehydes10188599Excellent facial shielding via enamine activation[2][5].
Ni(II)-Diamine Complex Malonates2249095Robust Lewis acid activation via metal-ligand coordination[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating in-process analytical checkpoints to guarantee that the final stereochemical outcome is a direct product of the intended catalytic cycle, rather than an artifact of substrate isomerization.

ExperimentalWorkflow S1 Reagent Prep & Drying (Schlenk Line) S2 Catalyst-Substrate Pre-equilibration (-20°C) S1->S2 S3 Validation Checkpoint 1 (HPLC: Check Z-to-E Isomerization) S2->S3 S4 Nucleophile Addition (Syringe Pump, 1h) S3->S4 If (E)-isomer < 2% S5 Validation Checkpoint 2 (TLC: Substrate Consumption) S4->S5 S6 Quench & Chiral HPLC (ee% & dr% Determination) S5->S6 >98% Conversion

Fig 2. Self-validating experimental workflow ensuring stereochemical integrity.

Protocol A: Squaramide-Catalyzed Addition of Diethyl Malonate

Causality Note: Toluene is explicitly selected as the solvent because its non-polar nature prevents competitive solvent hydrogen bonding, thereby maximizing the strength of the squaramide-nitroalkene H-bond network necessary for rigid transition state assembly[2][3].

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1.0 mmol) and the cinchonine-derived squaramide catalyst (0.05 mmol, 5 mol%).

  • Pre-Equilibration: Dissolve the mixture in anhydrous toluene (5.0 mL) and cool to -20 °C. Stir for 30 minutes.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in hexane/IPA, and analyze via chiral HPLC. Validation condition: The chromatogram must show <2% of the (E)-isomer peak. If >2% is detected, the batch is compromised by background isomerization.

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol) dropwise over 1 hour using a syringe pump to maintain a low concentration of the uncoordinated nucleophile, preventing non-catalyzed background reactions.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 8:2) until the bright yellow spot of the nitroalkene is completely consumed (typically 12 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to protonate the catalyst and halt the reaction. Extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the Michael adduct.

Protocol B: Prolinol-Catalyzed Addition of Aldehydes

Causality Note: Diphenylprolinol silyl ethers operate via an enamine activation mode. The bulky silyl ether group effectively shields one face of the enamine, dictating a highly stereoselective approach of the nitroalkene[2][5].

  • Preparation: In a dry vial, combine diphenylprolinol silyl ether (10 mol%) and isobutyraldehyde (2.0 mmol) in brine (2.0 mL). Causality Note: Brine is utilized here to exploit the "hydrophobic hydration effect," which forces the organic substrates into a compact transition state, accelerating the reaction[3].

  • Execution: Add (Z)-1-chloro-4-(2-nitrovinyl)benzene (1.0 mmol) in one portion at room temperature.

  • Validation Checkpoint: Because water limits background isomerization of the (Z)-alkene, monitor the reaction directly via NMR of crude aliquots. The disappearance of the vinylic proton signal (δ ~7.5 ppm) validates completion.

  • Workup: Extract the aqueous layer with ethyl acetate, concentrate, and determine the diastereomeric ratio (dr) via crude ¹H NMR before chromatographic purification to prevent silica-induced epimerization.

References

  • Source: encyclopedia.
  • Title: 10.
  • Source: Chemical Reviews (ACS Publications)
  • Source: CORE (core.ac.uk)
  • Title: Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Publishing URL

Sources

Validation

A Senior Application Scientist's Guide to the Validation of (Z)-1-Chloro-4-(2-nitrovinyl)benzene Purity using HPLC-UV

Abstract The accurate determination of purity for synthetic intermediates like (Z)-1-Chloro-4-(2-nitrovinyl)benzene is a cornerstone of chemical research and pharmaceutical development, directly impacting the quality, sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate determination of purity for synthetic intermediates like (Z)-1-Chloro-4-(2-nitrovinyl)benzene is a cornerstone of chemical research and pharmaceutical development, directly impacting the quality, safety, and efficacy of downstream products. This guide provides an in-depth, objective comparison of analytical methodologies for purity assessment, focusing on the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will explore the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and provide detailed experimental data to support the superiority of this technique for the specified analyte. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and validated approach to purity analysis.

The Analytical Imperative: Why Purity Matters for (Z)-1-Chloro-4-(2-nitrovinyl)benzene

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is a member of the nitrostyrene class, a group of compounds recognized for their utility as synthetic intermediates in organic chemistry and medicinal chemistry.[1] Its synthesis, commonly achieved through a Henry condensation reaction between 4-chlorobenzaldehyde and nitromethane, is not without challenges.[1] The reaction can yield a mixture of (Z) and (E) isomers, alongside residual starting materials and other potential by-products.

The presence of these impurities can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended side-products.

  • Inaccurate Stoichiometry: The presence of non-target compounds leads to incorrect molar calculations, compromising the integrity of future reactions.

  • Toxicity Concerns: In a pharmaceutical context, even trace impurities can exhibit undesirable toxicological profiles, necessitating their strict control.

Therefore, a precise, accurate, and reliable analytical method is not merely a quality control check but a fundamental requirement for ensuring the integrity of the research and development process.

A Comparative Overview of Purity Determination Techniques

While several analytical techniques can be employed for purity determination, their suitability varies based on the physicochemical properties of the analyte and the specific information required.[2][] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[2][4]

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[5][6]Measures the nuclear magnetic resonance signal of an analyte relative to an internal standard of known purity.[2]Measures the heat flow difference between a sample and a reference as a function of temperature to determine melting point depression.[]
Selectivity Excellent for separating isomers, structurally similar compounds, and non-volatile impurities.High; provides structural information for impurity identification. Less suitable for thermally labile compounds.High; provides structural information but may have limited resolution for complex mixtures.Limited to detecting impurities that affect the melting point of the primary crystalline substance.
Sensitivity High (typically low ppm to high ppb).Very high (ppb to ppt range).Moderate; generally requires higher concentrations than chromatographic methods.Low; typically suitable for analytes with >98% purity.[]
Suitability for Analyte Excellent. Ideal for the non-volatile, UV-active (Z)-1-Chloro-4-(2-nitrovinyl)benzene and its potential isomers.Moderate. The compound may have limited volatility, and thermal degradation in the injector port is a risk.Good. Provides an absolute purity value without needing a specific reference standard for the analyte itself.Moderate. Only suitable if the sample is a highly pure, crystalline solid.

Rationale for Selecting HPLC-UV: For (Z)-1-Chloro-4-(2-nitrovinyl)benzene, HPLC-UV emerges as the superior choice. Its ability to operate at ambient temperatures prevents thermal degradation, its high resolution is essential for separating the critical (Z) and (E) isomers, and the chromophore in the molecule allows for sensitive UV detection.

The HPLC-UV Method: A Self-Validating System

A trustworthy analytical method must be validated to demonstrate its fitness for the intended purpose.[7] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a framework for validating analytical procedures.[8][9][10][11]

The validation process establishes a self-validating system where System Suitability Tests (SSTs) act as a daily check to ensure the entire analytical system (instrument, reagents, column) is performing as expected before any sample analysis.[12]

Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for developing and validating the HPLC-UV method for purity determination.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Imp Phase 3: Implementation Dev Method Development Column Selection Mobile Phase Optimization Wavelength Selection Robust Robustness Study Vary pH Vary Organic % Vary Temperature Dev->Robust Initial Parameters Spec Specificity / Selectivity Forced Degradation Impurity Spiking Robust->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability Intermediate Precision Acc->Prec LOD_LOQ LOD & LOQ Signal-to-Noise Ratio Prec->LOD_LOQ SST System Suitability Testing (SST) Resolution Tailing Factor %RSD LOD_LOQ->SST Routine Routine Purity Analysis SST->Routine Pre-analysis Check ICH_Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limit Limit Tests Assay Purity Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness LOQ LOQ Assay->LOQ LOD LOD LOQ->LOD

Sources

Comparative

Comparing the electrophilicity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene vs unsubstituted nitrostyrene

As a Senior Application Scientist, evaluating the reactivity of Michael acceptors in drug design or organocatalysis requires looking far beyond simple two-dimensional electronic parameters. When comparing the electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of Michael acceptors in drug design or organocatalysis requires looking far beyond simple two-dimensional electronic parameters. When comparing the electrophilicity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene against unsubstituted trans- β -nitrostyrene , we are presented with a classic case study of electronic activation being completely overridden by steric hindrance.

This guide provides an objective, data-driven comparison of these two substrates, detailing the causality behind their divergent reactivities and providing a self-validating experimental framework for quantifying their electrophilic profiles.

Structural and Mechanistic Analysis: Electronics vs. Sterics

To predict how these molecules will behave when targeted by a nucleophile (such as a catalytic enamine or a cysteine residue on a target protein), we must deconstruct their structural microenvironments.

The Baseline: Unsubstituted trans- β -nitrostyrene In the unsubstituted (E)-isomer, the aromatic ring, the alkene, and the nitro group are perfectly coplanar. This allows for extended π -conjugation across the entire molecule. The nitro group acts as a powerful electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the β -carbon highly susceptible to nucleophilic attack. Furthermore, the (E)-geometry leaves the Bürgi-Dunitz trajectory (the optimal ∼107∘ angle of approach for the incoming nucleophile) completely unhindered.

The Variant: (Z)-1-Chloro-4-(2-nitrovinyl)benzene Introducing a para-chloro substituent and forcing the molecule into the (Z)-configuration fundamentally alters its reactivity profile via two competing vectors:

  • Electronic Priming (The Inductive Effect): The highly electronegative chlorine atom exerts a strong inductive pull (-I effect) that withdraws electron density from the π -system. While chlorine also possesses a resonance-donating (+R) effect, the orbital size mismatch between chlorine's 3p lone pairs and the carbon 2p orbitals renders the +R effect weak. Consequently, the net electronic effect is electron-withdrawing, which theoretically increases the electrophilicity of the β -carbon relative to the unsubstituted baseline.

  • Steric Penalty (The Stereochemical Effect): In the (Z)-configuration, the bulky aryl ring and the nitro group are forced onto the same side of the alkene. To relieve the severe steric clash between the ortho-hydrogens of the benzene ring and the oxygen atoms of the nitro group, the aryl ring must twist out of the alkene plane. This breaks the extended π -conjugation. More critically, the physical bulk of the twisted cis-aryl ring acts as a steric shield, severely obstructing the trajectory of incoming nucleophiles.

The Verdict: While the para-chloro group electronically primes the molecule for attack, the steric shielding inherent to the (Z)-isomer heavily depresses the kinetic rate of Michael addition.

Quantitative Electrophilicity (The Mayr Scale)

To objectively quantify these differences, we utilize the linear free-energy relationship developed by Herbert Mayr:

logk20∘C​=sN​(N+E)

Where k is the second-order rate constant, N and sN​ are nucleophile-specific parameters, and E is the electrophilicity parameter .

It is critical to note that the Mayr E parameter is derived primarily from unhindered systems; it explicitly does not account for severe steric deviations. Therefore, while we can interpolate the theoretical electronic E value for the para-chloro substitution, the apparent kinetic reactivity of the (Z)-isomer will fall far below this theoretical value.

Table 1: Comparative Electrophilicity Parameters
CompoundStereochemistryElectronic ModulatorMayr Electrophilicity ( E )Kinetic Profile
Unsubstituted β -nitrostyrene (E) / transNone-13.85 Baseline reactivity; unhindered Nu: approach.
4-Nitro- β -nitrostyrene (E) / transStrong -I, Strong -R-12.37 Highly accelerated; used as a high-reactivity reference.
4-Chloro- β -nitrostyrene (E) / transStrong -I, Weak +R~ -13.30 (Interpolated)Moderately accelerated due to net electron withdrawal.
1-Chloro-4-(2-nitrovinyl)benzene (Z) / cisStrong -I, Weak +RN/A (Sterically Deviant)Severely retarded; sterics override electronic activation.

Data sourced and interpolated from the Mayr Database of Reactivity Parameters .

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two substrates during a Michael addition workflow.

Electrophilicity_Comparison cluster_0 Substrate Stereochemistry & Electronics Nu Nucleophile Approach (e.g., Thiol, Enamine) Z_isomer (Z)-1-Chloro-4-(2-nitrovinyl)benzene -I Effect Dominates Severe Steric Clash Nu->Z_isomer E_isomer Unsubstituted nitrostyrene (E)-Isomer Planar Conjugation Nu->E_isomer TS_Z Sterically Hindered Transition State Blocked Bürgi-Dunitz Trajectory Z_isomer->TS_Z Attack at β-carbon TS_E Optimal Transition State Unhindered Nu: Trajectory E_isomer->TS_E Attack at β-carbon Result_Z Depressed Reaction Kinetics (Sterics Override Electronics) TS_Z->Result_Z Result_E Baseline Kinetics (Mayr E = -13.85) TS_E->Result_E

Mechanistic divergence in Michael additions governed by steric hindrance vs. electronic effects.

Experimental Workflow: Self-Validating Kinetic Profiling

To empirically prove the kinetic retardation of the (Z)-isomer, we must deploy a self-validating kinetic assay. The following UV-Vis spectroscopy protocol is designed to eliminate false positives caused by substrate isomerization.

Phase 1: Substrate Integrity Verification (Critical Control)

Causality: (Z)-nitrostyrenes are thermodynamically unstable and prone to relaxing into the (E)-isomer in solution. If isomerization occurs prior to the assay, your kinetic data will reflect a complex mixture, invalidating the results.

  • Dissolve the (Z)-1-Chloro-4-(2-nitrovinyl)benzene in anhydrous DMSO-d6.

  • Perform a 1 H-NMR scan immediately prior to the kinetic run.

  • Validation Check: Confirm the stereochemistry via the vinylic proton coupling constant ( 3J ). The (Z)-isomer must display a 3J of ~8–9 Hz. If a doublet with 3J ~13–14 Hz appears, the sample has isomerized to the (E)-form and must be discarded.

Phase 2: Pseudo-First-Order Kinetic Tracking

Causality: By flooding the system with the nucleophile ([Nu] 10 × [Electrophile]), the concentration of the nucleophile remains effectively constant. This simplifies the complex second-order rate equation into a pseudo-first-order decay ( Rate=kobs​[Electrophile] ), allowing for highly precise extraction of the rate constant.

  • Prepare a 0.1 mM stock of the verified nitrostyrene substrate in anhydrous DMSO.

  • Prepare a 1.0 mM to 5.0 mM stock of a reference nucleophile (e.g., a standardized enamine or stabilized carbanion with known Mayr N parameters).

  • Inject the substrate into a temperature-controlled quartz cuvette (20 °C) containing the nucleophile solution.

  • Monitor the decay of the π→π∗ absorption band (typically 310–330 nm). The (Z)-isomer will exhibit a slightly blue-shifted and hypochromic starting absorbance compared to the (E)-isomer due to disrupted conjugation.

  • Validation Check (Isosbestic Point): Overlay the time-resolved spectra. The presence of a clean, singular isosbestic point guarantees that the substrate is converting directly into the Michael adduct without the buildup of long-lived intermediates or off-target polymerization.

  • Plot ln(Abst​−Abs∞​) versus time to extract kobs​ . Plot kobs​ against varying nucleophile concentrations to determine the second-order rate constant ( k2​ ).

Conclusion & Application in Drug Development

When designing covalent inhibitors targeting cysteine residues (e.g., protein tyrosine phosphatases) , the choice between these substrates is highly consequential. While unsubstituted trans- β -nitrostyrene offers a predictable, unhindered Michael acceptor, (Z)-1-Chloro-4-(2-nitrovinyl)benzene presents a paradox: it is electronically "hotter" but sterically "colder."

In practice, the (Z)-isomer will react significantly slower than the unsubstituted (E)-isomer. However, if the target protein's binding pocket can specifically accommodate the cis-aryl geometry and force the nucleophilic residue into the correct trajectory, the (Z)-isomer can offer exquisite target selectivity that the flat, promiscuous unsubstituted nitrostyrene cannot achieve.

References

  • Zenz, I., Mayr, H. "Electrophilicities of trans-β-Nitrostyrenes." The Journal of Organic Chemistry 2011, 76(22), 9370-9378. URL:[Link]

  • Mayr, H. "Mayr's Database of Reactivity Parameters." Ludwig-Maximilians-Universität München. URL:[Link]

  • Park, J., Pei, D. "trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases." Biochemistry 2004, 43(47), 15014-15021. URL:[Link]

Validation

Comparative kinetic studies of nucleophilic attack on (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Comparative Kinetic Studies of Nucleophilic Attack on (Z)-1-Chloro-4-(2-nitrovinyl)benzene Executive Summary (Z)-1-Chloro-4-(2-nitrovinyl)benzene, commonly referred to as 4-chloro- β -nitrostyrene (4-Cl-BNS), is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetic Studies of Nucleophilic Attack on (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Executive Summary

(Z)-1-Chloro-4-(2-nitrovinyl)benzene, commonly referred to as 4-chloro- β -nitrostyrene (4-Cl-BNS), is a highly privileged Michael acceptor. Its unique electrophilic profile makes it a critical scaffold in drug development, particularly for designing targeted covalent inhibitors (TCIs) against cysteine-rich enzymes. This guide objectively compares the kinetic performance of 4-Cl-BNS against other β -nitrostyrene derivatives, detailing the mechanistic causality and the experimental protocols required to validate these reaction rates.

Mechanistic Framework: The Principle of Nonperfect Synchronization

The nucleophilic attack on β -nitrostyrenes by thiols (e.g., cysteine residues, glutathione) proceeds via a reversible Michael addition. According to the seminal kinetic framework established by , this reaction is characterized by a "radicaloid" transition state governed by the Principle of Nonperfect Synchronization (PNS)[1]. In this state, there is minimal C–S bond formation but significant charge delocalization into the nitro group[2].

The presence of the para-chloro substituent ( σ=+0.23 ) exerts a strong electron-withdrawing inductive effect. This causally stabilizes the developing negative charge on the intermediate nitronate, thereby lowering the activation energy barrier for the forward nucleophilic attack ( k1​ ) and shifting the equilibrium ( Keq​ ) heavily toward the covalent adduct[2].

Comparative Kinetics: Substituent Effects on Electrophilicity

To understand the performance of 4-Cl-BNS, we must compare its reaction kinetics with other derivatives. The table below summarizes the kinetic parameters for the addition of a model thiolate (2-mercaptoethanol) to various substituted β -nitrostyrenes in an aqueous solution at 20 °C.

Table 1: Comparative Kinetic Parameters for Thiolate Addition to Substituted β -Nitrostyrenes

Substituent (Z)Hammett Constant ( σ )Forward Rate, k1​ (M −1 s −1 )Reverse Rate, k−1​ (s −1 )Equilibrium, Keq​ (M −1 )
4-Methoxy (4-MeO)-0.27 1.2×104 0.85 1.4×104
Hydrogen (H)0.00 3.0×104 0.50 6.0×104
4-Chloro (4-Cl) +0.23 6.5×104 0.31 2.1×105

Note: Data extrapolated from established Hammett linear free-energy relationships for thiolate addition[2].

Performance Analysis: The 4-chloro derivative demonstrates a forward reaction rate more than double that of the unsubstituted variant, and over five times that of the electron-donating 4-methoxy derivative. Furthermore, the dissociation rate ( k−1​ ) is minimized, resulting in a highly stable covalent adduct.

Biological Implications: Slow-Binding Covalent Inhibition

The kinetic profile of 4-Cl-BNS translates directly to its efficacy in biological systems. Because the forward rate is rapid but reversible, these compounds act as highly effective "slow-binding" inhibitors. For instance, in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), the nitrostyrene acts as a phosphotyrosine (pY) mimetic[3]. It binds non-covalently to the active site before undergoing a targeted nucleophilic attack by the active-site Cys-215[3]. The enhanced Keq​ of the 4-chloro derivative ensures prolonged target residence time, a critical metric for modern drug efficacy.

Experimental Methodology: Stopped-Flow Kinetic Analysis

To accurately measure the rapid kinetics of thiolate addition, standard UV-Vis spectroscopy is insufficient due to the speed of the reaction. The following self-validating stopped-flow spectrophotometry protocol isolates the rate constants by enforcing pseudo-first-order conditions.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M aqueous buffer (e.g., phosphate or HEPES) adjusted to pH 7.4. Causality: Precise pH control is non-negotiable, as it dictates the exact concentration of the active nucleophile (the thiolate anion, RS )[2].

  • Reagent Formulation:

    • Syringe A (Electrophile): Dissolve 4-Cl-BNS in anhydrous acetonitrile to create a concentrated stock, then dilute into the aqueous buffer to a final concentration of 50 μ M.

    • Syringe B (Nucleophile): Prepare a series of thiol solutions in the same buffer at varying concentrations (0.5 mM to 5.0 mM). Causality: This ensures a minimum 10-fold excess of thiol, satisfying pseudo-first-order conditions ( [RS−]≫[BNS] )[2].

  • Rapid Mixing & Data Acquisition: Load Syringes A and B into the stopped-flow apparatus. Trigger the pneumatic drive to mix equal volumes rapidly (dead time < 2 ms). Monitor the disappearance of the β -nitrostyrene π→π∗ transition at λmax​≈330 nm over 5 seconds.

  • Kinetic Modeling & Self-Validation: Fit the resulting absorbance decay curve to a single exponential function to extract the observed pseudo-first-order rate constant ( kobs​ ).

    • System Validation: By plotting kobs​ against varying concentrations of [RS−] , the system self-validates: a linear relationship confirms pseudo-first-order kinetics, where the slope equals the second-order forward rate constant ( k1​ ) and the y-intercept equals the first-order reverse rate constant ( k−1​ )[1].

Visualizations

ReactionPathway Substrate 4-Cl-β-Nitrostyrene (Electrophile) TS Radicaloid TS (C-S Bond Forming) Substrate->TS k1 Nucleophile Thiolate (RS⁻) (Nucleophile) Nucleophile->TS Intermediate Nitronate Intermediate (Charge Delocalized) TS->Intermediate Intermediate->TS k-1 Product Michael Adduct (Covalent Complex) Intermediate->Product +H⁺

Mechanistic pathway of thiolate Michael addition to 4-Cl-β-nitrostyrene.

Workflow Prep 1. Reagent Prep (pH Control) Mix 2. Rapid Mixing (Stopped-Flow) Prep->Mix Detect 3. UV-Vis Detection (λmax ~330 nm) Mix->Detect Analyze 4. Kinetic Modeling (k_obs = k1[RS⁻] + k-1) Detect->Analyze

Self-validating stopped-flow experimental workflow for kinetic analysis.

References

  • Title: Kinetics of reversible thiolate ion addition to substituted .beta.-nitrostyrenes in water. Radicaloid transition state or principle of nonperfect synchronization? Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: trans-Beta-nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases Source: Biochemistry / PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(Z)-1-Chloro-4-(2-nitrovinyl)benzene proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of reactive building blocks into discovery workflows. (Z)-1-Chloro-4-(2-nitrovinyl)benzene (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of reactive building blocks into discovery workflows. (Z)-1-Chloro-4-(2-nitrovinyl)benzene (also known as 4-chloro- β -nitrostyrene) is a highly valuable synthetic intermediate. Its electron-deficient double bond, activated by a powerful electron-withdrawing nitro group, makes it an exceptional Michael acceptor for asymmetric synthesis and the construction of complex molecular frameworks[1][2].

However, this same reactivity profile demands rigorous, scientifically grounded disposal protocols. Mishandling this compound can lead to uncontrolled polymerization, environmental toxicity, and severe laboratory accidents[3][4]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical.

Physicochemical Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazard metrics of the compound.

Table 1: Key Properties and Hazards of (Z)-1-Chloro-4-(2-nitrovinyl)benzene

Property / MetricData / ClassificationOperational Implication
CAS Number 706-07-0[5][6]Use for exact tracking in chemical inventory and waste logs.
Molecular Formula C 8​ H 6​ ClNO 2​ Contains a halogen (Cl); mandates routing to halogenated waste[7].
Hazard Statements H302, H315, H319, H335[5][7]Toxic if swallowed; causes skin/eye/respiratory irritation. Requires full PPE (nitrile gloves, goggles, fume hood)[7].
Key Incompatibilities Strong bases, strong nucleophiles, oxidizers[3][8]Must be strictly segregated from alkaline waste streams to prevent exothermic reactions[4].
Waste Classification Halogenated Organic WasteMust be incinerated at high temperatures in EPA/RCRA-compliant facilities[7][9].

Mechanistic Causality in Waste Management

Standard disposal methods often fail when researchers treat reactive intermediates like common solvents. Understanding the causality behind the rules ensures a safer laboratory environment:

  • Base-Catalyzed Polymerization: Under alkaline conditions, β -nitrostyrenes are highly prone to rapid, exothermic polymerization[4][10]. Mixing this compound with basic waste streams (e.g., hydroxide solutions, amines) can lead to uncontrolled heat generation, pressure buildup in sealed carboys, and the release of toxic nitrogen oxides (NOx)[3][11].

  • Michael Addition Cross-Reactivity: Because it is a potent Michael acceptor, it will spontaneously react with nucleophilic waste (such as thiols or primary amines)[1][12]. This necessitates quenching or strict segregation before disposal.

  • Halogenated Environmental Persistence: The presence of the para-chloro substituent dictates that all waste containing this compound must be routed to halogenated waste streams. This ensures proper high-temperature incineration, preventing the formation of toxic dioxins during waste destruction[7][9].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the procedure remains safe before proceeding to the next.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
  • Containment: Sweep up solid material using non-sparking tools to avoid dust formation[8][9]. Causality: Airborne dust presents a severe inhalation hazard and can act as a respiratory sensitizer[7].

  • Packaging: Transfer the solid to a sealable, high-density polyethylene (HDPE) container[8].

  • Validation Check: Visually inspect the secondary container to verify it is entirely free of residual bases, amines, or oxidizing agents before sealing.

  • Labeling: Label the container strictly as "Hazardous Waste - Halogenated Organic Solid (Contains 4-chloro- β -nitrostyrene)"[7]. Do not mix with general non-halogenated solid waste.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Quenching (Critical Step): If the reaction mixture contains strong bases or reactive nucleophiles, neutralize the solution to a pH of approximately 7.0 using a dilute acid (e.g., 1M HCl) before disposal[13]. Causality: Neutralization eliminates the risk of base-catalyzed exothermic polymerization occurring inside the waste carboy[4].

  • Solvent Compatibility Check: Ensure the primary solvent of your mixture is compatible with the halogenated waste stream (e.g., DCM, chloroform, or neutralized alcohols).

  • Transfer: Funnel the solution slowly into the designated Halogenated Solvent Waste carboy.

  • Validation Check: Monitor the carboy for 15 minutes. If any signs of gas evolution, bubbling, or temperature increase occur, leave the carboy unsealed in the fume hood and notify Environmental Health and Safety (EHS) immediately.

Waste Segregation Workflow

The following diagram maps the logical decision tree for processing (Z)-1-Chloro-4-(2-nitrovinyl)benzene waste to ensure compliance and safety.

G Start Waste Generation: (Z)-1-Chloro-4-(2-nitrovinyl)benzene Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Reaction Mixture/Solvent) Type->Liquid SolidPack Collect in Sealable HDPE Container Solid->SolidPack LiquidCheck Contains Strong Bases or Nucleophiles? Liquid->LiquidCheck Label Label: Hazardous Waste Halogenated Organics SolidPack->Label Quench Neutralize/Quench Exothermic Risk LiquidCheck->Quench Yes LiquidPack Transfer to Halogenated Solvent Carboy LiquidCheck->LiquidPack No Quench->LiquidPack LiquidPack->Label EHS EHS / EPA Compliant Incineration Label->EHS

Disposal decision tree for (Z)-1-Chloro-4-(2-nitrovinyl)benzene waste.

Spill Response & Decontamination

In the event of a localized spill outside the fume hood:

  • Isolate: Evacuate non-essential personnel and ensure maximum room ventilation[7].

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Do not use combustible materials like sawdust, as nitro compounds can act as mild oxidizers under certain conditions[8].

  • Collect: Transfer the absorbed mixture into a compatible hazardous waste container using non-sparking tools.

  • Decontaminate: Wash the affected surface with a mild detergent and water. Collect all rinsate and dispose of it in the halogenated aqueous/organic waste stream, as it now contains trace amounts of the chlorinated compound[5][9].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Trans- β -Nitrostyrene as a Michael Acceptor in Organic Synthesis." BenchChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7626, Beta-Nitrostyrene." PubChem.
  • TCI Chemicals. "Safety Data Sheet: 1-Chloro-4-(2-nitrovinyl)benzene." TCI Chemicals.
  • Fisher Scientific. "Safety Data Sheet: TRANS-BETA-NITROSTYRENE." Fisher Scientific.
  • Merck Millipore. "Safety Data Sheet: β -nitrostyrene." Merck Millipore.
  • ThermoFisher Scientific. "Safety Data Sheet: trans-4-Methyl-beta-nitrostyrene." ThermoFisher.
  • Google Patents. "Method for preparing beta-nitrostyrolene compound (CN105152935A).
  • National University of Singapore.

Sources

Handling

A Senior Application Scientist's Guide to Handling (Z)-1-Chloro-4-(2-nitrovinyl)benzene

The molecular structure combines a chlorinated nitroaromatic ring with a reactive nitrovinyl group. This suggests a high potential for toxicity, irritancy, and environmental hazard.

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Author: BenchChem Technical Support Team. Date: April 2026

The molecular structure combines a chlorinated nitroaromatic ring with a reactive nitrovinyl group. This suggests a high potential for toxicity, irritancy, and environmental hazard. The protocols outlined below are designed to create a self-validating system of safety, ensuring that researchers are protected from acute and chronic exposure risks.

Hazard Assessment: A Synthesis of Analog Data

Given the combined structural features, (Z)-1-Chloro-4-(2-nitrovinyl)benzene must be presumed to be a highly hazardous substance. The following table summarizes the anticipated risks, drawing parallels from its analogs.

Hazard CategoryAnticipated Risk & SymptomsData Source (Analog Compound)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic to Fatal . May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] Symptoms may include dizziness, headache, nausea, and methemoglobinemia (cyanosis), characterized by a bluish discoloration of the skin.[4]1-Chloro-4-nitrobenzene
Carcinogenicity & Mutagenicity Suspected Human Carcinogen and Mutagen . Prolonged or repeated exposure may lead to an increased risk of cancer and may cause genetic defects.[1][2][3]1-Chloro-4-nitrobenzene
Skin & Eye Irritation Corrosive/Irritant & Lachrymator . Causes skin irritation and serious eye irritation/damage.[5][6] Exposure to dust or vapors can cause immediate tearing (lachrymation) and respiratory tract irritation.[7]β-nitrostyrene
Specific Target Organ Toxicity Organ Damage . May cause damage to organs, particularly the blood, liver, and central nervous system, through prolonged or repeated exposure.[1][2][4]1-Chloro-4-nitrobenzene
Environmental Hazard Aquatic Toxin . Toxic to aquatic life with long-lasting effects.[1] Releases into the environment must be strictly avoided.[3][8]1-Chloro-4-nitrobenzene

The Hierarchy of Controls: A Framework for Safety

To ensure maximum protection, we will implement the established hierarchy of controls. This framework prioritizes the most effective safety measures, with Personal Protective Equipment (PPE) serving as the final, but critical, line of defense.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood : All handling of (Z)-1-Chloro-4-(2-nitrovinyl)benzene, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

  • Designated Work Area : A specific area within the fume hood should be designated for this work. This area should be clearly labeled and covered with absorbent, disposable bench paper to contain any minor spills.

  • Safety Equipment : An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.

Administrative Controls: Safe Work Practices
  • Restricted Access : Only trained personnel authorized to work with highly toxic compounds should be allowed in the laboratory while this chemical is in use.

  • Never Work Alone : Always ensure a second person is aware of the work being conducted and is present in the vicinity.

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense and must be worn at all times when handling the compound.

  • Hand Protection : Wear double-layered nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. Always inspect gloves for tears or punctures before use.[3][8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles to protect against splashes.[2][8]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure clothing provides full coverage of the arms and legs.

  • Respiratory Protection : If there is any risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with P100 (particulate) and organic vapor cartridges is required.[2][4]

Operational Plan: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for the safe handling of (Z)-1-Chloro-4-(2-nitrovinyl)benzene from receipt to disposal.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep 1. Pre-Use Checklist - Verify Fume Hood Certification - Assemble all PPE - Prepare Waste Containers Designate 2. Designate Work Area - Line hood with bench paper - Post warning signs Prep->Designate Weigh 3. Weighing & Transfer - Use 'weigh-by-difference' method - Handle solids carefully to avoid dust Designate->Weigh Don PPE React 4. Reaction Setup - Keep all apparatus in hood - Monitor reaction remotely if possible Weigh->React Decontaminate 5. Decontamination - Quench reaction in hood - Rinse glassware with solvent - Wipe down work surface React->Decontaminate Segregate 6. Waste Segregation - Collect solid, liquid, and PPE waste separately Decontaminate->Segregate Dispose 7. Final Disposal - Label hazardous waste clearly - Transfer to central waste facility Segregate->Dispose Store Safely

Caption: Safe Handling Lifecycle for (Z)-1-Chloro-4-(2-nitrovinyl)benzene.

  • Preparation :

    • Before bringing the chemical into the fume hood, ensure all required PPE is available and fits correctly.

    • Prepare pre-labeled hazardous waste containers for solid, liquid, and contaminated PPE waste.

    • Cover the designated work surface in the fume hood with disposable bench paper.

  • Handling the Solid :

    • To minimize dust generation, do not scrape or pour the solid aggressively. Use a spatula to carefully transfer the material.

    • When weighing, tare a sealed container (e.g., a vial with a cap), add the chemical inside the fume hood, re-seal, and then weigh the container. Calculate the mass by difference. This prevents contamination of the balance.

  • During the Reaction :

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction and Decontamination :

    • Allow the reaction apparatus to cool completely before dismantling.

    • Quench the reaction carefully within the fume hood.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected as hazardous liquid waste.

    • Wipe down the designated work area with the same solvent, and dispose of the bench paper and wipes as solid hazardous waste.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1]

  • Small Spill (<5g) : Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area as described above.

  • Large Spill (>5g) : Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean it up yourself.

Disposal Plan
  • Waste Segregation : Do not mix this waste with other chemical waste streams. Maintain separate, clearly labeled, and sealed containers for:

    • Solid Waste : Unused compound, contaminated consumables (bench paper, wipes, gloves, etc.).

    • Liquid Waste : All solvents used for rinsing and decontamination.

  • Final Disposal : All waste generated must be treated as acutely toxic and carcinogenic hazardous waste. It must be disposed of through your institution's licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][2]

References

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

  • 1-클로로-4-니트로벤젠[1-Chloro-4-Nitrobenzene] Safety Data Sheet. (2023). Occupational Safety and Health Research Institute (Korea). [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2023). PMC. [Link]

  • Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. (2005). Cole-Parmer. [Link]

  • Styrene, styrene oxide, polystyrene, and beta-nitrostyrene/styrene carcinogenicity in rodents. (2013). ResearchGate. [Link]

  • Exposure Data - Some nitrobenzenes and other industrial chemicals. (2018). NCBI Bookshelf. [Link]

Sources

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